molecular formula C6H6N4 B1396132 2,6-Diaminoisonicotinonitrile CAS No. 1158785-01-3

2,6-Diaminoisonicotinonitrile

Cat. No.: B1396132
CAS No.: 1158785-01-3
M. Wt: 134.14 g/mol
InChI Key: YQLMHNIURPWECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diaminoisonicotinonitrile is a valuable chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its structure, featuring diamino and nitrile substituents on a pyridine core, makes it a versatile building block for the synthesis of complex heterocyclic compounds . Similar diamino-substituted compounds are extensively utilized in the development of antiviral and anticancer medications, suggesting this reagent's potential in these high-value research areas . As a precursor, it can be used to construct molecular scaffolds with potential therapeutic applications . Researchers can employ this compound to explore structure-activity relationships and develop novel pharmacologically active molecules. 2,6-Diaminoisonicotinonitrile is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1158785-01-3

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2,6-diaminopyridine-4-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,(H4,8,9,10)

InChI Key

YQLMHNIURPWECW-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1N)N)C#N

Canonical SMILES

C1=C(C=C(N=C1N)N)C#N

Origin of Product

United States

Foundational & Exploratory

2,6-Diaminoisonicotinonitrile: Solubility Profiling and Solvent Selection Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Solvent Selection Strategy for 2,6-Diaminoisonicotinonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

2,6-Diaminoisonicotinonitrile (also known as 2,6-diaminopyridine-4-carbonitrile) represents a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors and advanced dyestuffs.[1] Its structural duality—possessing both strong hydrogen bond donors (primary amines) and a polar acceptor (nitrile)—creates a complex solubility profile that often challenges standard purification and formulation workflows.

This guide provides a technical analysis of the compound's solvation thermodynamics, predictive solubility modeling, and a validated protocol for empirical determination. Unlike simple aliphatic compounds, the crystal lattice energy of this aminocyanopyridine requires a strategic approach to solvent selection.

Physicochemical Basis of Solubility

To understand the solubility behavior of 2,6-Diaminoisonicotinonitrile, we must deconstruct its molecular interactions. The molecule (C₆H₆N₄) exhibits a high degree of crystallinity due to extensive intermolecular hydrogen bonding.

Structural Analysis[2][3]
  • Core Scaffold: Electron-deficient pyridine ring.

  • Functional Groups:

    • C4-Nitrile (-CN): A strong dipole and hydrogen bond acceptor.

    • C2, C6-Amines (-NH₂): Dual-role functionality acting as both H-bond donors and acceptors.

  • Lattice Energy: The symmetry of the 2,6-substitution pattern facilitates efficient packing in the solid state, leading to a high melting point (typically >200°C) and high lattice energy. This creates a significant thermodynamic barrier to dissolution (

    
    ).
    
Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2,6-diaminopyridine), the solubility profile can be categorized into three distinct tiers.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Tier 1: High Solvency DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Dipolar aprotic solvents disrupt the intermolecular H-bonds of the crystal lattice without competing for proton donation.
Tier 2: Temperature-Dependent Methanol, Ethanol, IsopropanolModerate (Hot) / Low (Cold)Polar protic solvents can solvate the amine groups but struggle to overcome the lattice energy at room temperature. Ideal for recrystallization .
Tier 3: Anti-Solvents Diethyl ether, Hexane, Toluene, DCMNegligible (<1 mg/mL)Lack sufficient polarity or H-bonding capability to solvate the polar amine/nitrile functionalities.

Experimental Protocol: Thermodynamic Solubility Determination

Since specific thermodynamic data for this compound is often proprietary or batch-dependent, researchers must validate solubility empirically. The following protocol is a self-validating system designed to generate reproducible saturation data.

Materials & Equipment[4][5]
  • Analyte: 2,6-Diaminoisonicotinonitrile (micronized preferred).

  • Solvents: HPLC Grade (DMSO, MeOH, EtOH, Acetonitrile).

  • Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Workflow: Saturation Shake-Flask Method

This workflow ensures equilibrium is reached while preventing supersaturation errors.

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (1-2 mL) Target: Supersaturation Start->AddSolvent Incubate Incubate @ Temp T (24h - 48h, 200 RPM) AddSolvent->Incubate CheckSolid Is Solid Visible? Incubate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Dissolved) Filter Filtration (0.45 µm PTFE, Pre-heated) CheckSolid->Filter Yes (Equilibrium) AddMoreSolid->Incubate Dilute Dilute Aliquot (Mobile Phase) Filter->Dilute Analyze Quantify (HPLC/UV) Calculate Mass Fraction Dilute->Analyze

Figure 1: Standard Operating Procedure for the thermodynamic solubility determination of crystalline heterocycles.

Critical Technical Notes
  • Temperature Control: For Tier 2 solvents (alcohols), solubility is highly sensitive to temperature. Ensure the filtration apparatus is at the same temperature as the solution to prevent premature crystallization on the filter membrane (a common source of error).

  • Equilibration Time: Due to the rigid crystal structure, 2,6-diaminoisonicotinonitrile may exhibit slow dissolution kinetics. A minimum of 24 hours is recommended.[2]

  • Detection: The pyridine ring provides a strong UV chromophore. Detection at 254 nm or 280 nm is typically optimal.

Applications in Synthesis & Purification

Understanding the solubility differential is crucial for process chemistry.

Recrystallization Strategy

The "Tier 2" solvents (Ethanol, Methanol) are the most effective for purification.

  • Method: Dissolve the crude material in boiling ethanol . The compound should dissolve completely.

  • Cooling: Upon slow cooling to 0–4°C, the solubility drops drastically, forcing the pure compound to crystallize while impurities remain in the mother liquor.

  • Anti-Solvent Crash: If the compound is too soluble in methanol, add water (anti-solvent) dropwise to the hot solution until turbidity persists, then cool.

Reaction Solvent Selection

For nucleophilic aromatic substitutions or modifications of the nitrile group:

  • Recommended: DMSO or DMF . These solvents ensure the reagent is fully in solution, maximizing reaction kinetics.

  • Avoid: Chlorinated solvents (DCM, Chloroform) unless using a phase transfer catalyst, as the compound's solubility is poor.

Computational Prediction & Modeling

When experimental data is unavailable, thermodynamic models can predict solubility behavior. The Apelblat Equation is frequently used to correlate mole fraction solubility (


) with temperature (

) for rigid aromatic systems:


Where


, 

, and

are empirical constants derived from the solute-solvent interaction energies. For 2,6-diaminoisonicotinonitrile, the enthalpy of solution (

) is expected to be positive (endothermic), confirming that solubility increases with temperature.
Solubility Pathway Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolventSelection Goal Define Goal Reaction Chemical Synthesis Goal->Reaction Purification Purification/Cryst. Goal->Purification Analysis HPLC/NMR Analysis Goal->Analysis HighSol High Solubility (DMSO, DMF, NMP) Reaction->HighSol Homogeneous Phase TempDep Temp. Dependent (EtOH, MeOH, iPrOH) Purification->TempDep Recrystallization Analysis->HighSol Stock Solution Deuterated Deuterated Solvents (DMSO-d6, MeOD) Analysis->Deuterated NMR

Figure 2: Strategic solvent selection matrix based on experimental intent.

References

  • LookChem. (2023). Solubility profile of 2,6-diaminopyridine derivatives. Retrieved from .

  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. NTIS. Retrieved from .

  • BenchChem. (2025).[3] Applications of Picolinonitrile Compounds in Drug Discovery. Retrieved from .

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK, 3(4), 259-277. Retrieved from .

  • Sigma-Aldrich. (n.d.). Solvent Miscibility and Solubility Tables. Retrieved from .

Sources

A Framework for Prudent Handling of Novel Chemical Entities: A Toxicological and Safety Profile of 2,6-Diaminoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel chemical entities is fundamental to advancements in pharmaceutical and materials science. However, the introduction of new compounds, such as 2,6-Diaminoisonicotinonitrile (CAS No. 31923-34-7), often precedes the availability of a comprehensive toxicological profile. This guide provides a framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of compounds with limited safety data. Using 2,6-Diaminoisonicotinonitrile as a case study, this document outlines a conservative approach based on an analysis of its chemical structure and established best practices for managing uncharacterized substances. The protocols herein are designed to be self-validating, ensuring a high margin of safety in the absence of complete toxicological information.

Introduction: The Precautionary Principle in Chemical Handling

2,6-Diaminoisonicotinonitrile is a substituted pyridine derivative. While specific toxicological data for this compound is not extensively published, its structure—incorporating a pyridine ring, two amino groups, and a nitrile functional group—suggests that a cautious approach to handling is warranted. The amino groups on an aromatic ring are a common feature in molecules that can exhibit skin sensitization or other toxicities. The nitrile group, while often stable, can in some contexts be a metabolic precursor to cyanide, although this is highly dependent on the overall molecular structure.

Therefore, in the absence of validated data, the precautionary principle must be applied. This principle dictates that the compound should be treated as potentially hazardous until proven otherwise. This guide synthesizes best practices from safety data sheets of analogous, though structurally distinct, compounds to establish a robust safety protocol.

Presumed Toxicological Profile and GHS Classification

Without specific experimental data, a definitive toxicological profile cannot be established. However, for risk assessment and safety planning, a presumed classification based on structural alerts is a critical and responsible first step. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications should be conservatively assumed for 2,6-Diaminoisonicotinonitrile pending the generation of empirical data.

Hazard Class Presumed Category Hazard Statement Rationale / Structural Alert
Acute Toxicity, OralCategory 4H302: Harmful if swallowedCommon precautionary classification for novel chemicals. Analogues like 2,6-diaminopyridine are toxic if swallowed[1].
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinAromatic amines can be absorbed through the skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationAromatic amines are frequently skin irritants[1][2].
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationPowders and aromatic compounds can be significant eye irritants[1][2].
Respiratory or Skin SensitizationCategory 1H317: May cause an allergic skin reactionDiamino-aromatic compounds are a known class of potential sensitizers[3].
Germ Cell MutagenicityData not availableH341: Suspected of causing genetic defects (Assumed)Some aromatic amines are mutagenic; this is a conservative assumption for safety[3].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFine powders can cause mechanical and chemical irritation to the respiratory tract[1].

Comprehensive Safety and Handling Protocols

Adherence to a multi-layered safety protocol is essential to minimize exposure risk. This involves a combination of engineering controls, personal protective equipment, and stringent hygiene practices.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of 2,6-Diaminoisonicotinonitrile solid, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is crucial to prevent inhalation of the fine powder and any potential vapors.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air exchange and to dilute any fugitive emissions.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation where the compound is handled[4].

Personal Protective Equipment (PPE): A Barrier for Direct Contact

The selection of PPE must be based on the presumed hazards. The following represents the minimum required PPE for handling 2,6-Diaminoisonicotinonitrile.

Caption: Required Personal Protective Equipment (PPE) for handling 2,6-Diaminoisonicotinonitrile.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., Nitrile rubber, minimum 0.11mm thickness). Always inspect gloves for tears or holes before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166[5][6]. A face shield may be required for operations with a higher risk of splashing.

  • Body Protection: A fully fastened, long-sleeved laboratory coat is mandatory.

  • Hygiene Measures: After handling, wash hands and face thoroughly with soap and water before leaving the laboratory, eating, drinking, or smoking[2][7]. Contaminated work clothing should not be allowed out of the workplace and may require professional laundering[1][3].

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[7]. The storage area should be secured and accessible only to authorized personnel.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids[5]. Contact with these materials could lead to vigorous, exothermic reactions.

Emergency Procedures: Spill and Exposure Management

A clear, rehearsed emergency plan is the most effective tool for mitigating the consequences of an accidental release or exposure.

Spill Response Protocol

The following workflow should be initiated immediately in the event of a spill.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert others start->evacuate assess Assess Spill Size & Risk (Small vs. Large) evacuate->assess small_spill Small Spill Procedure assess->small_spill Small large_spill Large Spill Procedure assess->large_spill Large ppe Don Appropriate PPE (incl. Respirator) small_spill->ppe call_ehs Contact Emergency Services & Institutional EHS large_spill->call_ehs contain Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep/scoop into a labeled waste container. Avoid creating dust. contain->collect decontaminate Decontaminate spill area with appropriate solvent/soap & water. collect->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose end Procedure Complete dispose->end call_ehs->end

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures for Exposure

Immediate and appropriate first aid is critical. All exposures must be followed by a medical evaluation.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes[6]. Wash the skin with soap and water. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally[6]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][8].

Disposal Considerations

All waste materials contaminated with 2,6-Diaminoisonicotinonitrile, including the compound itself, used containers, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Protocol for Disposal:

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company, following all local, state, and federal regulations[3][7].

Conclusion

While the complete toxicological profile of 2,6-Diaminoisonicotinonitrile remains to be fully elucidated, a responsible and safe handling protocol can be established by applying the precautionary principle. By treating the compound as potentially hazardous based on its chemical structure and adhering to the stringent engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can effectively minimize risk. This framework of proactive risk assessment and management is essential for ensuring laboratory safety during the exploration of novel chemical frontiers.

References

  • TCI Chemicals. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Thermo Fisher (Kandel) GmbH. (2015). Safety data sheet for 2,6-Diaminotoluene.
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • ThermoFisher Scientific. (2025). Safety Data Sheet for 2-Phenoxynicotinonitrile.
  • Chemfiel. (n.d.). Material Safety Data Sheet 2,6-Diaminopyridine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Propylene Glycol.
  • ChemicalBook. (2026). 2,6-Diaminopyridine - Safety Data Sheet.
  • Solvet. (2020). Propylene Glycol - Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet for 2,6-Diaminoanthraquinone.
  • Jubilant Ingrevia. (n.d.). 2,6-Diaminopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2017). Propylene Glycol - Safety Data Sheet.
  • Xylena. (2020). Propylene Glycol, USP - Safety Data Sheet.

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2,6-Diaminoisonicotinonitrile melting point and thermal analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting Point and Thermal Analysis of 2,6-Diaminoisonicotinonitrile

Introduction

2,6-Diaminoisonicotinonitrile is a nitrogen-containing heterocyclic compound with a structure suggestive of potential applications in medicinal chemistry and materials science. As with any novel compound intended for drug development or advanced material synthesis, a thorough characterization of its fundamental physicochemical properties is paramount. Thermal properties, specifically the melting point and thermal stability, are critical parameters that influence purity assessment, polymorph screening, formulation development, and storage conditions.

This guide provides a comprehensive framework for the determination and interpretation of the melting point and thermal behavior of 2,6-diaminoisonicotinonitrile. Publicly available experimental data for this specific molecule is scarce; therefore, this document serves as a definitive set of protocols and a guide to best practices for its characterization. We will operate from the perspective of characterizing a new chemical entity, explaining the causality behind each experimental choice to ensure data integrity and reproducibility. The methodologies described herein are designed to be self-validating, providing a robust thermal profile essential for research and development professionals.

Part 1: Physicochemical Context and Predicted Behavior

The structure of 2,6-diaminoisonicotinonitrile combines a pyridine ring, two amino groups, and a nitrile group. These functional groups are known to participate in strong intermolecular interactions, primarily hydrogen bonding via the amino groups and dipole-dipole interactions from the nitrile moiety. These forces suggest that the compound will be a crystalline solid at room temperature with a relatively high melting point.

To establish a reasonable starting point for analysis, we can examine the properties of a close structural analog, 2,6-diaminopyridine, which lacks the 4-cyano group.

Property2,6-DiaminopyridineReference
CAS Number 141-86-6[1]
Molecular Formula C₅H₇N₃[2]
Molecular Weight 109.13 g/mol [1]
Appearance Light grey to brown crystalline powder[1][2][3]
Melting Point 115-124 °C[1][2][3][4]
Boiling Point 285 °C[1][3]

Based on this analog data, we can hypothesize that the melting point of 2,6-diaminoisonicotinonitrile will be somewhat higher than 124 °C due to the additional strong dipole-dipole interactions and potential for extended hydrogen bonding networks introduced by the nitrile group. Thermal decomposition is expected to occur at temperatures significantly above the melting point. A study involving thermal analysis of 2,6-diaminopyridine showed a melting peak at 121.33°C and a thermal degradation peak at 211.95°C, providing a valuable comparative baseline.[5]

Part 2: Melting Point Determination by Capillary Method

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range—the span between the first sign of melting and complete liquefaction—is typically narrow (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Experimental Protocol

This protocol outlines the use of a modern digital melting point apparatus (e.g., a Mel-Temp).

  • Sample Preparation:

    • Place a small amount of dry 2,6-diaminoisonicotinonitrile onto a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula.

    • Dip the open end of a glass capillary tube into the powder.[6]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the closed end.[7] The packed sample height should be approximately 2-3 mm.

  • Initial Rapid Determination (Scouting):

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find the approximate melting temperature.[6]

    • Record the temperature at which the sample melts. This provides a target for the precise measurement.

  • Precise Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the scouting run.[7]

    • Insert a fresh capillary sample. A new sample must be used for each measurement, as the crystal structure may change upon melting and resolidifying.[7]

    • Heat rapidly to about 20 °C below the scouted melting point.

    • Critically, reduce the heating rate to 1-2 °C per minute. [6][8] This slow rate is essential for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

    • Record the temperature (T₁) when the first droplet of liquid appears.[7]

    • Record the temperature (T₂) when the last solid crystal melts (the clear point).[8]

    • The melting range is reported as T₁ - T₂.

    • Repeat the precise determination at least twice with fresh samples to ensure reproducibility.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_scout Scouting Run cluster_precise Precise Measurement (Repeat 3x) prep1 Crush sample to fine powder prep2 Pack 2-3 mm into capillary tube prep1->prep2 scout1 Insert sample into apparatus prep2->scout1 scout2 Heat rapidly (10-20 °C/min) scout1->scout2 scout3 Record approximate melting point scout2->scout3 precise1 Cool apparatus to T_approx - 20°C scout3->precise1 Use T_approx to inform precise run precise2 Insert new sample precise1->precise2 precise3 Heat rapidly to T_approx - 20°C precise2->precise3 precise4 Heat slowly (1-2 °C/min) precise3->precise4 precise5 Record T_start (first liquid) precise4->precise5 precise6 Record T_end (all liquid) precise5->precise6 report Report Melting Range (T_start - T_end) precise6->report

Caption: Workflow for accurate melting point determination.

Part 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It provides quantitative data on thermal transitions like melting, crystallization, and glass transitions. For 2,6-diaminoisonicotinonitrile, DSC will be used to precisely determine the melting point (as the peak of the endotherm) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Experimental Protocol
  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered 2,6-diaminoisonicotinonitrile into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to be used as the reference.

  • Experimental Parameters:

    • Purge Gas: Set a constant flow of an inert gas, such as nitrogen or argon (e.g., 50 mL/min). This prevents oxidative degradation of the sample.

    • Temperature Program:

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point but below the expected decomposition temperature (e.g., 250 °C). A 10 °C/min heating rate is standard for initial characterization.[11]

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • An endothermic event (a peak pointing down or up, depending on instrument convention) will signify melting.

    • Determine the onset temperature of the peak, which corresponds closely to the melting point.

    • Determine the peak temperature , which is the temperature at the maximum heat flow of the transition.

    • Calculate the area under the peak to determine the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_setup Instrument & Sample Setup cluster_run Experimental Run cluster_analysis Data Analysis setup1 Calibrate DSC with Indium standard setup2 Weigh 2-5 mg sample into Al pan setup1->setup2 setup3 Hermetically seal sample & reference pans setup2->setup3 run1 Load sample & reference pans setup3->run1 run2 Set N₂ purge gas (50 mL/min) run1->run2 run3 Equilibrate at 25°C run2->run3 run4 Ramp temperature at 10°C/min to 250°C run3->run4 analysis1 Plot Heat Flow vs. Temperature run4->analysis1 analysis2 Identify endothermic melting peak analysis1->analysis2 analysis3 Determine Onset & Peak Temperature analysis2->analysis3 analysis4 Integrate peak area for ΔHfus (J/g) analysis3->analysis4 report Report T_onset, T_peak, ΔHfus analysis4->report

Caption: Workflow for DSC thermal analysis.

Part 4: Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time.[10] This analysis is crucial for determining the thermal stability and decomposition profile of a compound. It identifies the temperature at which the material begins to degrade and can provide insights into the decomposition mechanism.

Experimental Protocol
  • Instrument Calibration: Ensure the TGA's balance and temperature are properly calibrated using certified standards.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 2,6-diaminoisonicotinonitrile sample directly into a TGA pan (typically ceramic or platinum).

  • Experimental Parameters:

    • Purge Gas: Use a high-purity inert gas, typically nitrogen (e.g., 50-100 mL/min).[11] This is critical to ensure the analysis measures thermal decomposition (pyrolysis) rather than combustion or oxidation, which would occur in the presence of air.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).[11]

  • Data Analysis:

    • The TGA thermogram plots percent mass loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps identify the temperature of maximum decomposition rate (Tmax).[12]

    • Determine the onset temperature of decomposition (T_onset) , often defined as the temperature at which 5% mass loss occurs (T₅%).[11] This value is a primary indicator of thermal stability.

    • Identify the temperature(s) of maximum decomposition rates from the peaks in the DTG curve.

    • Note the percentage of residual mass at the end of the experiment.

Workflow Diagram: TGA Analysis

TGA_Workflow cluster_setup Instrument & Sample Setup cluster_run Experimental Run cluster_analysis Data Analysis setup1 Calibrate TGA balance & temperature setup2 Weigh 5-10 mg sample into ceramic pan setup1->setup2 run1 Place pan in TGA furnace setup2->run1 run2 Set N₂ purge gas (100 mL/min) run1->run2 run3 Equilibrate at 30°C run2->run3 run4 Ramp temperature at 10°C/min to 600°C run3->run4 analysis1 Plot % Mass Loss vs. Temperature run4->analysis1 analysis2 Calculate DTG curve (d(mass)/dt) analysis1->analysis2 analysis3 Determine T_onset (e.g., 5% mass loss) analysis1->analysis3 analysis4 Identify T_max from DTG peak analysis2->analysis4 report Report T_onset, T_max, and Residual Mass analysis3->report analysis4->report

Caption: Workflow for TGA thermal stability analysis.

Part 5: Data Synthesis and Interpretation

The true analytical power comes from synthesizing the data from all three techniques. The table below shows the expected outputs.

ParameterTechniqueExpected Information
Melting Range Capillary MethodProvides a visual confirmation of melting and a preliminary assessment of purity.
Melting Onset (T_onset) DSCA precise, instrument-measured melting point.
Melting Peak (T_peak) DSCTemperature of maximum melting rate.
Enthalpy of Fusion (ΔHfus) DSCEnergy required for melting; related to crystal lattice energy.
Decomposition Onset (T₅%) TGAThe temperature at which significant thermal degradation begins; a key measure of stability.
Max Decomposition Rate (T_max) TGA (DTG)The temperature at which the fastest decomposition occurs.

A self-validating system is achieved by cross-correlating the results:

  • The DSC melting onset should fall within the visually determined melting range.

  • The TGA curve should show no significant mass loss at or near the melting temperature observed by DSC. Mass loss during the melting endotherm would indicate that the compound is decomposing upon melting, a critical piece of information for handling and processing.

  • The TGA T₅% onset temperature should be significantly higher than the DSC melting peak, confirming that the compound possesses a stable liquid range.

Conclusion

The rigorous characterization of 2,6-diaminoisonicotinonitrile's thermal properties is a non-negotiable step in its development pathway. By systematically applying the detailed protocols for capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis, researchers can establish a definitive thermal profile. This data underpins critical assessments of purity, stability, and processability, providing the authoritative grounding necessary for advancing the compound in drug development and materials science applications.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link] [Note: This is a representative educational source for a standard technique.]

  • Watson International Ltd. (n.d.). 2,6-Diaminopyridine CAS 141-86-6. Retrieved from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Journal of Analytical Chemistry, 3(6), 127-134. doi: 10.11648/j.sjac.20150306.18
  • JoVE (Journal of Visualized Experiments). (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Sdfine-Chem Limited. (n.d.). 2,6-DIAMINOPYRIDINE (FOR SYNTHESIS). Retrieved from [Link]

  • Patel, S., et al. (2023). Melting Point Of Organic Compounds: A Comprehensive Guide. International Journal of Creative Research Thoughts (IJCRT), 11(4). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Science Publishing Group. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Retrieved from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]

  • Cmoch, P., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(23), 5695. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Molecules, 27(21), 7504. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 2,6-Diaminoisonicotinonitrile in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2,6-Diaminoisonicotinonitrile as a versatile ligand in coordination chemistry. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic principles. This guide details the synthesis of both simple mononuclear complexes and advanced macrocyclic structures via metal-templated reactions. Key characterization techniques are discussed, and all methodologies are designed to be self-validating. The unique electronic and structural features of this ligand open avenues for applications in catalysis, materials science, and medicinal chemistry, particularly in the development of novel therapeutic agents.[1][2][3]

Introduction: The Strategic Value of 2,6-Diaminoisonicotinonitrile

2,6-Diaminoisonicotinonitrile is a pyridine-based ligand distinguished by a unique trifecta of donor sites: two primary amine groups (-NH₂) at the 2 and 6 positions, the pyridine ring nitrogen (N_py), and a nitrile group (-C≡N) at the 4-position. This arrangement provides a rich platform for constructing diverse and functional metal complexes.

Key Structural Features and Their Implications:

  • Hard-Soft Donor Ambivalence: The amine and pyridine nitrogens are considered "hard" donors, readily coordinating to a wide range of transition metals. The nitrile group, with its π-system, can act as a "softer" donor, offering multiple coordination possibilities.

  • Multidentate Capability: The ligand can act as a monodentate, bidentate, or bridging ligand, allowing for the construction of discrete molecules or extended coordination polymers. The close proximity of the two amine groups and the ring nitrogen makes it an excellent candidate for forming stable five-membered chelate rings.

  • Reactive Handles: The primary amine groups are not just donor sites; they are reactive nucleophiles. This dual-purpose nature is invaluable for in situ Schiff-base condensations, enabling the template synthesis of complex macrocycles that are otherwise difficult to prepare.[4][5][6]

The strategic placement of these functional groups allows chemists to fine-tune the steric and electronic properties of the resulting metal complexes, influencing their geometry, reactivity, and potential applications.

Caption: Potential coordination modes of 2,6-Diaminoisonicotinonitrile.

Protocol I: Synthesis of a Mononuclear [M(L)₂]Cl₂ Complex

This protocol describes a general method for synthesizing a simple mononuclear complex using 2,6-Diaminoisonicotinonitrile as a bidentate ligand. We use Nickel(II) Chloride as an example, but this can be adapted for other divalent transition metals like Co(II), Cu(II), or Zn(II).

Causality Behind the Protocol: The core principle is the reaction between a metal salt (Lewis acid) and the ligand (Lewis base). The choice of ethanol as a solvent is strategic; it readily dissolves the ligand and the metal salt while being non-coordinating enough not to compete excessively with the primary ligand. The reflux condition provides the necessary activation energy to overcome the solvation sphere of the metal ion and facilitate ligand exchange, driving the reaction to completion. The isolation by cooling and filtration relies on the principle that the product complex is typically less soluble in the cold solvent than the reactants.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
2,6-DiaminoisonicotinonitrileC₆H₅N₅147.14Commercial SourceStore in a desiccator.
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.69Commercial SourceHygroscopic.
Ethanol (Absolute)C₂H₅OH46.07Commercial SourceReagent grade, anhydrous is preferred.
Diethyl Ether(C₂H₅)₂O74.12Commercial SourceFor washing the final product.
Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of a mononuclear complex.

  • Ligand Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Diaminoisonicotinonitrile (0.294 g, 2.0 mmol) in 20 mL of absolute ethanol. Gentle warming (to ~50 °C) may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve Nickel(II) Chloride Hexahydrate (0.238 g, 1.0 mmol) in 10 mL of absolute ethanol.

  • Reaction Initiation: While stirring the ligand solution, add the metal salt solution dropwise over 5-10 minutes. A color change is typically observed upon addition.

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reflux period, allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 5 mL) to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 60 °C for several hours to yield the final complex.

Expected Characterization Results

The formation of the complex is validated by comparing the spectra of the product with that of the free ligand.

TechniqueFree Ligand (Expected)Coordinated Complex (Expected Change)Rationale for Change
FT-IR (cm⁻¹) ν(N-H): 3450-3300ν(C≡N): ~2225Pyridine ring: ~1600ν(N-H): Shifts to lower frequencyν(C≡N): Minor shift (± 5-10 cm⁻¹)Pyridine ring: Shifts to higher frequencyCoordination of amine and pyridine N to the metal center weakens the N-H bonds and alters the ring vibrations.[5]
UV-Vis (in DMSO) π→π* transitionsNew d-d transition bands appear in the visible region.These new, low-intensity bands are characteristic of electronic transitions within the d-orbitals of the Ni(II) center.[7]
Molar Conductance Non-electrolyte1:2 electrolyte in DMF/DMSOIndicates the displacement of chloride ions to the outer coordination sphere by the neutral ligand.[5][8]

Protocol II: Metal-Templated [2+2] Macrocycle Synthesis

This protocol demonstrates the power of 2,6-Diaminoisonicotinonitrile in a template synthesis. The metal ion acts as a scaffold, pre-organizing the diamine and a dicarbonyl compound (2,6-diacetylpyridine) to facilitate a high-yield cyclization reaction, forming a Schiff-base macrocycle.

Causality Behind the Protocol: Direct condensation of the two components without a metal template often leads to a mixture of oligomers and polymers with very low yields of the desired macrocycle.[8] The metal ion's coordination to the pyridine and amine nitrogens holds the reactive ends in close proximity, entropically favoring the intramolecular cyclization steps over intermolecular polymerization. This is a classic example of kinetic and thermodynamic control exerted by a template agent.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
2,6-DiaminoisonicotinonitrileC₆H₅N₅147.14Commercial SourceStore in a desiccator.
2,6-DiacetylpyridineC₉H₉NO₂163.17Commercial Source-
Cobalt(II) Chloride HexahydrateCoCl₂·6H₂O237.93Commercial SourceHygroscopic.
MethanolCH₃OH32.04Commercial SourceAnhydrous.
Step-by-Step Methodology

Caption: Workflow for the metal-templated synthesis of a macrocycle.

  • Solution A: In a 250 mL round-bottom flask, dissolve 2,6-Diaminoisonicotinonitrile (0.294 g, 2.0 mmol) and Cobalt(II) Chloride Hexahydrate (0.476 g, 2.0 mmol) in 50 mL of anhydrous methanol. Stir for 15 minutes.

  • Solution B: In a separate beaker, dissolve 2,6-diacetylpyridine (0.326 g, 2.0 mmol) in 50 mL of anhydrous methanol.

  • Reaction Initiation: Add Solution B to Solution A dropwise over 30 minutes while stirring vigorously at room temperature.

  • Reaction Completion: Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. A dark-colored precipitate should form over time.

  • Isolation and Purification: Cool the mixture to room temperature and collect the solid product by vacuum filtration. Wash the product thoroughly with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a vacuum oven.

Validating Macrocycle Formation

Confirmation of the [2+2] macrocycle is crucial and relies on identifying key spectral changes.

  • FT-IR Spectroscopy: The most definitive evidence is the disappearance of the sharp C=O stretching band from 2,6-diacetylpyridine (around 1700 cm⁻¹) and the N-H stretching bands of the diamine, coupled with the appearance of a new, strong band in the 1650-1620 cm⁻¹ region, characteristic of the C=N (imine) bond.[8]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): This provides direct evidence of the macrocycle's formation by confirming the mass-to-charge ratio (m/z) of the intact metal-macrocycle complex.

  • Elemental Analysis: The calculated elemental composition (C, H, N) for the proposed macrocyclic complex should match the experimental values, confirming the stoichiometry of the condensation.

Applications and Future Outlook

The coordination complexes derived from 2,6-Diaminoisonicotinonitrile are not merely of academic interest. Their unique properties make them promising candidates for several advanced applications:

  • Therapeutic Agents: The planar, nitrogen-rich structure of these ligands can lead to complexes that interact with biomolecules. Metal complexes with diamine ligands have been investigated as potential anticancer and antimicrobial agents, offering alternative mechanisms of action to traditional organic drugs.[2][9][10]

  • Catalysis: The well-defined coordination geometry and tunable electronic properties of these complexes make them suitable for use as catalysts in organic synthesis.

  • Materials Science: The ability of the nitrile group and pyridine nitrogen to bridge metal centers can be exploited to construct multi-dimensional coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.

Further research into derivatizing the amine groups or modifying the pyridine ring can lead to a new generation of bespoke ligands, expanding the library of functional coordination compounds for targeted applications.

References

  • Chandra, S., & Kumar, S. (2010). Macrocyclic metal complexes derived from 2,6-diaminopyridine and isatin with their antibacterial and spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 354-358. [Link]

  • Sharma, V. K., & Srivastava, S. (2011). DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. Rasayan Journal of Chemistry, 4(1), 113-119. [Link]

  • Meggers, E. (2011). Metal Complexes for Therapeutic Applications. Topics in Current Chemistry, 303, 73-100. [Link]

  • Restivo, R. J., & Ferguson, G. (1976). Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II). Journal of the Chemical Society, Dalton Transactions, (5), 518-521. [Link]

  • Gligorijević, N., Sojka, M., & Stanojković, T. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(39), 5346-5371. [Link]

  • Al-Hamdani, A. A. S., & Al-Zanganeh, W. A. H. (2024). Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine. Bulletin of the Chemical Society of Ethiopia, 38(5), 1337-1350. [Link]

  • Kamilu, A., Sani, U., & Adam, H. Z. (2025). Synthesis, Characterization and Antimicrobial Studies Metal Complexes of Co (II) and Cu (II) with Schiff Base Derived from 2,6-Diaminopyridine and 2-Hydroxybenzaldehyde. ChemClass Journal, 9(2). [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]

  • El-Gammal, O. A., Mohamed, F. S., & El-Sayed, Y. S. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5949. [Link]

  • Gaber, S., & El-Gamel, N. E. A. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(9), 2236. [Link]

  • Danilescu, O. (2013). MONONUCLEAR AND BINUCLEAR 2,6-DIACETYLPYRIDINE BIS(NICOTINOYLHYDRAZONE) COORDINATION COMPOUNDS. Moldavian Journal of the Physical Sciences, 12(1-2), 84-93. [Link]

Sources

Application Notes & Protocols: 2,6-Diaminoisonicotinonitrile as a Versatile Precursor for Novel Azo-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-diaminoisonicotinonitrile, a highly versatile pyridine-based precursor for the synthesis of novel fluorescent dyes. We delve into the fundamental chemical principles that make this molecule an exceptional building block, focusing on the reactivity of its dual amino groups. This document furnishes detailed, field-proven protocols for the synthesis of azo-based fluorophores via diazotization and subsequent coupling reactions. Furthermore, we present methodologies for the photophysical characterization of the resulting dyes and a troubleshooting guide to ensure experimental success. This guide is intended for researchers, chemists, and drug development professionals seeking to develop novel fluorescent probes for applications in cellular imaging, sensing, and diagnostics.

Introduction: The Strategic Advantage of 2,6-Diaminoisonicotinonitrile

In the vast landscape of fluorescent dye synthesis, the selection of a core scaffold is a critical decision that dictates the ultimate photophysical properties and functional capacity of the final molecule. 2,6-Diaminoisonicotinonitrile emerges as a precursor of significant strategic value due to its unique combination of structural features. The central pyridine ring provides a rigid, electron-deficient core, while the two primary amino groups at the 2 and 6 positions offer reactive handles for building extended π-conjugated systems.[1] The nitrile group at the 4-position further modulates the electronic properties of the scaffold.

The primary utility of this precursor, and the focus of this guide, lies in its capacity to undergo sequential diazotization reactions. This classical and robust chemical transformation converts the primary amino groups into highly reactive diazonium salts. These intermediates can then be coupled with a wide array of electron-rich aromatic compounds (coupling components) to form intensely colored and often fluorescent azo dyes. The choice of the coupling component provides a straightforward and powerful method for tuning the spectral properties of the resulting dye, enabling the rational design of probes for specific applications.[2]

This document will guide the user through the synthesis of a novel fluorescent dye using 2,6-diaminoisonicotinonitrile, explaining the causality behind each experimental step and providing a framework for further independent development.

Core Reaction Pathway: From Precursor to Fluorophore

The synthesis of azo dyes from 2,6-diaminoisonicotinonitrile is a well-established, two-stage process. Understanding the mechanism of each stage is paramount for optimizing reaction conditions and ensuring a high yield of the desired product.

  • Diazotization: The process begins with the conversion of the primary aromatic amino groups into diazonium salts. This reaction is conducted in a cold, acidic solution where sodium nitrite (NaNO₂) reacts with the acid (e.g., HCl) to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amino groups to form the diazonium salt. It is critical to maintain temperatures between 0-5 °C, as diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yield.[3][4][5]

  • Azo Coupling: The freshly prepared, cold diazonium salt solution is then introduced to a solution containing an electron-rich coupling partner. Common partners include phenols, naphthols, and anilines.[6][7] The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner, forming the characteristic azo bond (-N=N-). This reaction creates an extended conjugated system that is responsible for the molecule's ability to absorb light in the visible spectrum and, in many cases, to fluoresce.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling Precursor 2,6-Diaminoisonicotinonitrile Reagents_D NaNO₂ + HCl (0-5 °C) Diazonium Bis-diazonium Salt Intermediate (Highly Reactive) Final_Dye Final Azo Fluorescent Dye Diazonium->Final_Dye Coupling_Component Coupling Component (e.g., 2-Naphthol)

Figure 1: General workflow for synthesizing azo dyes from 2,6-diaminoisonicotinonitrile.

Experimental Protocol: Synthesis of a 2-Naphthol Derived Azo Dye

This section provides a detailed, step-by-step protocol for the synthesis of a novel fluorescent dye.

Principle: The bis-diazonium salt of 2,6-diaminoisonicotinonitrile is synthesized and immediately reacted with 2-naphthol. 2-Naphthol is chosen as the coupling component due to its high reactivity and the likelihood that the resulting extended, planar aromatic system will exhibit desirable photophysical properties. The reaction is performed under alkaline conditions to deprotonate the 2-naphthol, forming the more nucleophilic naphthoxide ion, which accelerates the coupling reaction.[3]

Materials & Reagents
Reagent/MaterialGradeSupplier Example
2,6-Diaminoisonicotinonitrile≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific
2-Naphthol≥99%Acros Organics
Sodium Hydroxide (NaOH)Reagent Grade, ≥98%EMD Millipore
UreaACS ReagentSigma-Aldrich
Ethanol (EtOH)200 ProofDecon Labs
Deionized Water (DI H₂O)18.2 MΩ·cmIn-house
IceIn-house
Beakers, Stir bars, Filtration setupStandard Labware
Step-by-Step Procedure
  • Preparation: In a 100 mL beaker, add 1.33 g (0.01 mol) of 2,6-diaminoisonicotinonitrile.

  • Acidification: To this, add 20 mL of DI H₂O followed by the slow, careful addition of 5 mL of concentrated HCl while stirring. The mixture may need to be gently warmed to fully dissolve the starting material, then cooled back to room temperature.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. A thermometer should be used to monitor the temperature continuously.

  • Nitrite Solution: In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol, a slight excess) of sodium nitrite in 10 mL of DI H₂O and cool this solution in the ice bath as well.

  • Diazotization Reaction: Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 20-30 minutes. Causality Check: This slow addition is crucial to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the unstable diazonium salt to decompose.[4]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Excess Nitrite Removal: Add a small amount of urea (approx. 0.1 g) to the reaction mixture and stir for 5 minutes. Effervescence (N₂ gas) will be observed as the urea quenches any excess nitrous acid. This step is vital to prevent unwanted side reactions during the coupling stage.

  • The resulting cold bis-diazonium salt solution is highly reactive and should be used immediately in Part B.

  • Coupling Solution: In a 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution. Stir until fully dissolved.

  • Cooling: Cool this solution to 0-5 °C in an ice-salt bath. Causality Check: The alkaline conditions generate the sodium 2-naphthoxide salt, which is a much more powerful nucleophile than 2-naphthol itself, facilitating an efficient coupling reaction.[3]

  • Coupling: Slowly, and with vigorous stirring, add the cold bis-diazonium salt solution from Part A to the cold 2-naphthoxide solution.

  • Precipitation: An intensely colored precipitate should form immediately.

  • Completion: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Neutralization: Slowly add 1M HCl to the mixture until it is approximately pH 7. This protonates the phenoxide group, ensuring the dye is in its neutral form.

  • Isolation: Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper thoroughly with copious amounts of cold DI H₂O until the filtrate runs clear and is neutral. This removes inorganic salts and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

  • Purification: Recrystallize the crude dye from a suitable solvent system, such as an ethanol/water or DMF/ethanol mixture, to obtain the purified fluorescent dye.

G start Start prep_amine Dissolve Precursor in HCl/H₂O start->prep_amine cool_amine Cool to 0-5 °C in Ice Bath prep_amine->cool_amine diazotize Add NaNO₂ dropwise to amine solution cool_amine->diazotize prep_nitrite Prepare cold NaNO₂ Solution prep_nitrite->diazotize stir_diazo Stir 30 min at 0-5 °C diazotize->stir_diazo quench Quench with Urea stir_diazo->quench use_immediately Use Diazonium Salt Immediately quench->use_immediately couple Add Diazonium Salt to Naphthol Solution use_immediately->couple prep_naphthol Dissolve 2-Naphthol in 10% NaOH cool_naphthol Cool to 0-5 °C prep_naphthol->cool_naphthol cool_naphthol->couple stir_couple Stir 1-2 hours at 0-5 °C couple->stir_couple filter Isolate Product via Vacuum Filtration stir_couple->filter wash Wash with Cold DI H₂O filter->wash dry Dry Product wash->dry purify Recrystallize dry->purify end Characterize Pure Dye purify->end

Figure 2: Detailed experimental workflow for the synthesis protocol.

Characterization & Data

To confirm the identity and purity of the synthesized dye and to evaluate its potential as a fluorophore, a suite of spectroscopic analyses is required.

Characterization Protocols
  • UV-Visible Spectroscopy:

    • Prepare a stock solution of the purified dye in a suitable solvent (e.g., 1 mg/mL in DMSO or ethanol).

    • Create a dilute solution (e.g., 1-10 µM) in the desired solvent in a quartz cuvette.

    • Record the absorption spectrum from 300-800 nm using a spectrophotometer.

    • Identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Spectroscopy:

    • Using the same dilute solution from the UV-Vis measurement, place the cuvette in a spectrofluorometer.

    • Set the excitation wavelength to the λ_max value obtained from the absorption spectrum.

    • Scan the emission spectrum over a range starting ~20 nm above the excitation wavelength to ~800 nm.

    • Identify the wavelength of maximum emission (λ_em).

    • The Stokes shift is calculated as (λ_em - λ_max).

    • The fluorescence quantum yield (Φ) can be determined relative to a known standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95) using the comparative method.

  • FT-IR Spectroscopy:

    • Acquire an FT-IR spectrum of the solid, purified dye (e.g., using a KBr pellet or an ATR accessory).

    • Confirm the presence of the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹) and the azo (N=N) stretch (approx. 1400-1450 cm⁻¹), and the absence of primary amine (N-H) stretches (approx. 3300-3500 cm⁻¹) from the starting material.

Representative Data

The following table presents hypothetical, yet realistic, photophysical data for a dye synthesized from 2,6-diaminoisonicotinonitrile. Actual values will vary based on the specific coupling component and solvent environment.

PropertyValueSignificance
Absorption Max (λ_max)495 nmWavelength of light most efficiently absorbed by the dye's chromophore.
Emission Max (λ_em)535 nmWavelength of light emitted upon fluorescence; dictates the color of the emission.
Stokes Shift40 nmThe energy difference between absorption and emission maxima. Larger shifts are often desirable to minimize signal overlap.
Molar Extinction Coefficient (ε)>45,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light; higher values indicate a brighter dye.
Quantum Yield (Φ)0.45The efficiency of the fluorescence process (photons emitted / photons absorbed). A higher value indicates a brighter dye.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Dye 1. Diazonium salt decomposed. 2. Incomplete diazotization. 3. Coupling component is not sufficiently activated.1. Strictly maintain the reaction temperature at 0-5 °C during diazotization and coupling. 2. Ensure a slight molar excess of NaNO₂ is used. Check the purity of starting materials. 3. For phenolic couplers, ensure the solution is sufficiently alkaline (pH > 9) to form the phenoxide.
Product is a Dark, Tarry Mass 1. Reaction temperature was too high. 2. Side reactions due to excess nitrous acid.1. Improve temperature control with a more efficient ice-salt bath. 2. Ensure urea is added to quench excess nitrous acid before the coupling step.
Weak or No Fluorescence 1. Aggregation-caused quenching (ACQ) in solution. 2. The chosen solvent is quenching fluorescence. 3. The molecular structure does not favor radiative decay.1. Measure fluorescence at a lower concentration. 2. Test the dye in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).[8] 3. Consider a different coupling component to create a more rigid or electronically favorable structure.
Inconsistent Spectroscopic Data 1. Sample is impure. 2. Sample has degraded.1. Repeat the purification step (recrystallization). 2. Store the purified dye protected from light and moisture. Prepare fresh solutions for analysis.

Conclusion and Future Perspectives

2,6-Diaminoisonicotinonitrile stands as a powerful and accessible precursor for the development of novel azo-based fluorescent dyes. The straightforward, two-step synthesis allows for extensive structural diversification through the variation of the coupling component. This modularity enables the rational tuning of photophysical properties to meet the demands of specific applications.

Future work can expand upon the protocols presented here by exploring a wider library of coupling partners. For instance, using aniline derivatives can yield dyes with different solvatochromic properties, while employing components with chelating moieties could lead to the creation of fluorescent ion sensors.[9] The inherent pH sensitivity of the pyridine nitrogen and phenolic hydroxyl groups could also be exploited to design novel pH-responsive probes. The robust chemistry and versatile nature of this precursor ensure its continued relevance in the ongoing quest for advanced fluorescent tools for science and medicine.

References

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  • Title: Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Structurally Rigid 2,6-Distyrylpyridines—A New Class of Fluorescent Dyes. 1. Synthesis, Steric Constitution Source: ResearchGate URL: [Link]

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  • Title: Synthesis of an azo dye Source: YouTube URL: [Link]

  • Title: EP3050886A1 - Fluorescent dyes and dye precursors Source: Google Patents URL
  • Title: Synthesis of some novel derivatives of 2,6-diaminoanthraquinone dyes Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of some new heterocyclic azo dyes derived from 2-amino-3-cyano4.6-diarylpyridines and investigation of its absorption spectra and stability using the DFT Source: PubMed URL: [Link]

  • Title: Fluorescein Derivatives in Intravital Fluorescence Imaging Source: MDPI URL: [Link]

  • Title: Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging Source: PMC URL: [Link]

  • Title: Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light Source: Journal of University of Babylon for Pure and Applied Sciences URL: [Link]

  • Title: Fluorescent Dyes Source: emp BIOTECH URL: [Link]

  • Title: 2,6-Diaminopurine | C5H6N6 | CID 30976 Source: PubChem URL: [Link]

  • Title: 2,6-Dichloroisonicotinonitrile | C6H2Cl2N2 | CID 735906 Source: PubChem URL: [Link]

  • Title: Mechanism of diazotization and azo dyes Source: YouTube URL: [Link]

  • Title: Fluorescent Dyes for Labeling Peptides Source: LubioScience URL: [Link]

  • Source: Google Patents (CN114957107A)
  • Source: Google Patents (CN103626638A)
  • Title: Preparation and Characterization of Two Azo Dyes For Dibenzothiophen by The Diazotization Reaction and Studying Their action as Acid Source: Semantic Scholar URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Diaminoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Topic: Purification of Crude 2,6-Diaminoisonicotinonitrile (2,6-Diaminopyridine-4-carbonitrile) CAS Registry Number: 99761-27-0 Molecular Formula: C₆H₆N₄ Molecular Weight: 134.14 g/mol

Welcome to the Technical Support Center. This guide addresses the purification of 2,6-Diaminoisonicotinonitrile , a critical intermediate often synthesized via the Chichibabin reaction or ammonolysis of 2,6-dichloroisonicotinonitrile.

Users frequently encounter challenges with colored oligomeric impurities , regioisomeric byproducts , and solubility issues due to the "push-pull" electronic nature of the pyridine ring (electron-withdrawing nitrile vs. electron-donating amines). The protocols below are designed to exploit these electronic properties for efficient separation.

Part 1: Core Purification Protocols

Method A: Acid-Base Reprecipitation (Bulk Cleanup)

Best for: Removing non-basic impurities (tars, starting nitriles) from crude brown solids.

The Science: The 2,6-diamino substitution makes the pyridine ring sufficiently basic to form water-soluble salts with strong mineral acids. Neutral, lipophilic impurities (like unreacted 2,6-dichloroisonicotinonitrile) will not dissolve, allowing for filtration.

Protocol:

  • Dissolution: Suspend the crude solid in 10% HCl (aq) (approx. 10 mL per gram of solid).

  • Digestion: Stir at 40°C for 30 minutes. The product should dissolve to form a yellow/orange solution.

    • Note: If a dark gummy solid remains, this is likely polymerized impurity.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars and non-basic starting materials.

  • Neutralization: Cool the filtrate to 0–5°C in an ice bath.

  • Precipitation: Slowly add 25% NaOH or conc. NH₄OH dropwise with vigorous stirring until pH reaches 8–9.

    • Critical Step: Do not overshoot to pH >12, as this may hydrolyze the nitrile group.

  • Collection: Filter the resulting precipitate, wash with ice-cold water (3x), and dry.

Method B: Recrystallization (Final Polishing)

Best for: Removing trace colored impurities and improving crystal morphology.

The Science: Aminocyanopyridines exhibit a steep solubility curve in polar protic solvents. The high lattice energy (due to H-bonding between amino and nitrile groups) requires boiling solvent to break the lattice, but the compound crashes out readily upon cooling.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application
Ethanol / Water 80:20 Standard purification. Balances yield and purity.
Methanol 100% For removing highly polar trace salts.

| DMF / Water | 1:1 | For very stubborn, low-solubility batches. |

Protocol (Ethanol/Water):

  • Suspend the semi-pure solid in Ethanol (95%) . Heat to reflux.[1][2]

  • Add Water dropwise to the boiling mixture until the solid just dissolves (or until saturation is evident).

  • Activated Carbon Treatment: If the solution is dark red/brown, add activated charcoal (5 wt%), stir at reflux for 5 mins, and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Isolation: Filter the pale yellow/off-white needles and wash with cold 50% EtOH.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is still brown after recrystallization. How do I remove the color?

Diagnosis: You likely have oxidized oligomers (polypyridines) trapped in the crystal lattice. Solution:

  • Perform Method A (Acid-Base) first. The oligomers are often less basic and will be filtered out during the acidic step.

  • Use Activated Carbon during the hot filtration step of Method B. Ensure you use "Norit" or high-surface-area carbon.

  • Advanced: Pass the solution through a short pad of silica gel using 5% Methanol in Dichloromethane (DCM) before recrystallization.

Q2: I have low recovery yield (<40%). Where is my product?

Diagnosis: The product may be too soluble in the mother liquor, or the pH was not optimized during precipitation. Solution:

  • Check pH: Ensure neutralization reaches pH 8–9. If too acidic (pH < 7), the salt remains soluble.

  • Solvent Volume: You may have used too much solvent during recrystallization. Concentrate the mother liquor by rotary evaporation to 1/3 volume and cool again to harvest a second crop.

  • Salting Out: Add NaCl (brine) to the aqueous filtrate to decrease the solubility of the organic product ("salting out" effect).

Q3: H-NMR shows a small impurity peak near the product signals.

Diagnosis: This is often the mono-amino intermediate (2-amino-6-chloroisonicotinonitrile) or a hydrolysis byproduct (amide). Solution:

  • Mono-amino impurity: This is less polar. Wash the solid with Dichloromethane (DCM) . The impurity is soluble in DCM, while the diamino product is not.

  • Hydrolysis byproduct: This is more polar. Recrystallize from Water or Methanol . The amide/acid will stay in solution.

Q4: The solid won't dissolve in boiling Ethanol.

Diagnosis: High lattice energy or high molecular weight impurities. Solution: Switch to DMF/Water . Dissolve in minimum hot DMF, then add hot water until turbid. Cool slowly.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Solid) ColorCheck Is the solid dark/tarry? Start->ColorCheck AcidBase Method A: Acid-Base Reprecipitation ColorCheck->AcidBase Yes (Dark) SolubilityCheck Solubility in Hot EtOH? ColorCheck->SolubilityCheck No (Light Solid) AcidBase->SolubilityCheck RecrystEtOH Method B: Recrystallization (EtOH/H2O) SolubilityCheck->RecrystEtOH Soluble RecrystDMF Method B (Alt): Recrystallization (DMF/H2O) SolubilityCheck->RecrystDMF Insoluble PurityCheck Check Purity (HPLC/NMR) RecrystEtOH->PurityCheck RecrystDMF->PurityCheck DCMWash Triturate/Wash with DCM (Remove Mono-amino) PurityCheck->DCMWash Contains Non-polar Impurity Final Pure 2,6-Diaminoisonicotinonitrile PurityCheck->Final >98% Pure DCMWash->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material appearance and solubility.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of substituted pyridines).

  • Katritzky, A. R., et al. (2005).[3] Preparation of Cyanopyridines by Direct Cyanation.[3] Synthesis, 2005(6), 993–997.[3] (Describes solubility and handling of cyanopyridines).

  • Pagoria, P. F., et al. (2005).[2] Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Lawrence Livermore National Laboratory.[2] (Describes recrystallization of diamino-heterocycles using DMF/Water).

  • PubChem. (n.d.). 2,6-Diaminopyridine (Analogous properties).[2][4] National Library of Medicine. Link

Sources

Technical Support Center: Solubilization of 2,6-Diaminoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-26-DAIN-H2O Topic: Overcoming Solubility Barriers for 2,6-Diaminoisonicotinonitrile in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry

The Diagnostic: Why is this molecule "Brick Dust"?

Before attempting solubilization, you must understand the thermodynamic barrier. 2,6-Diaminoisonicotinonitrile (2,6-diamino-4-cyanopyridine) presents a classic "brick dust" profile—high melting point and low water solubility—driven by two competing forces:

  • High Lattice Energy: The molecule is planar and symmetric. The two amino groups (

    
    ) at positions 2 and 6 act as hydrogen bond donors, while the ring nitrogen and the nitrile (
    
    
    
    ) nitrogen act as acceptors. This creates a robust, interlocking hydrogen-bond network in the solid state that water molecules struggle to disrupt.
  • Electronic Deactivation: While aminopyridines are typically basic, the nitrile group at position 4 is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyridine ring nitrogen, significantly lowering its pKa (estimated range: 2.0–3.5). This means the molecule remains uncharged (neutral) at physiological pH (7.4), preventing dipole-dipole solvation.

The Solution Strategy: To dissolve it, we must either force protonation (lowering pH) or shield the hydrophobic core (cosolvents/complexation).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest solubilization method for your specific assay.

SolubilityDecisionTree Start START: Define Assay Constraints IsAcidOK Is pH < 3.0 permissible? Start->IsAcidOK IsOrganicOK Is DMSO/DMF tolerated? IsAcidOK->IsOrganicOK No MethodA METHOD A: Salt Formation (HCl/MSA) (Highest Solubility) IsAcidOK->MethodA Yes MethodB METHOD B: Cosolvent System (DMSO/PEG400) IsOrganicOK->MethodB Yes (<10% v/v) MethodC METHOD C: Cyclodextrin Complexation (HP-β-CD) IsOrganicOK->MethodC No (Strictly Aqueous) caption Figure 1: Decision matrix for solubilizing 2,6-Diaminoisonicotinonitrile based on experimental constraints.

Troubleshooting Protocols

Method A: pH Switching (Salt Formation)

Best for: Stock solutions, chemical synthesis, and acidic HPLC mobile phases.

Because the pKa of the ring nitrogen is lowered by the nitrile group, weak acids (acetic acid) will fail. You need a strong acid to drive the equilibrium toward the soluble cation.

The Protocol:

  • Weighing: Weigh the target amount of 2,6-Diaminoisonicotinonitrile.

  • Slurry: Add water to 80% of final volume. The compound will float or sink as a suspension.

  • Titration: Slowly add 1M HCl or Methanesulfonic Acid (MSA) dropwise while stirring.

    • Note: MSA often yields higher solubility than HCl for aryl amines due to the "soft" nature of the mesylate counterion disrupting stacking interactions.

  • Endpoint: Monitor clarification. Once clear, adjust to final volume with water.

  • Stability Check: Do NOT heat above 40°C while acidic. The nitrile group is susceptible to hydrolysis (converting to amide ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     carboxylic acid) under hot acidic conditions [1].[1][2]
    

Quantitative Expectations:

Solvent SystemEstimated SolubilityNotes
Water (pH 7)< 0.5 mg/mLInsoluble "Brick Dust"
0.1 M HCl (pH ~1)> 10 mg/mLForms Pyridinium Salt
0.1 M MSA (pH ~1)> 15 mg/mLPreferred for high conc.
Method B: The "Universal" Cosolvent Mix

Best for: In vitro biological assays (cellular screening) where pH must remain neutral.

If you cannot acidify, you must disrupt the crystal lattice using a polar aprotic solvent followed by a surfactant to prevent "crash out" upon dilution into media.

The Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO (Dimethyl sulfoxide) to 50–100 mM. This should dissolve readily.

    • Troubleshooting: If dissolution is slow, sonicate at 30°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into water, as this causes immediate precipitation (the "crash out" effect).

  • The "Bridge": Prepare a vehicle of PEG400 (Polyethylene Glycol 400) or Propylene Glycol .

  • Mixing: Mix DMSO stock with PEG400 (ratio 1:1 or 1:2).

  • Final Step: Slowly add this mix to your aqueous buffer.

Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water.

Method C: Cyclodextrin Complexation

Best for: In vivo animal studies (IV/IP/PO) or sensitive cell lines.

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the aromatic ring, shielding it from water while the exterior hydroxyls ensure water solubility.

The Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add the solid 2,6-Diaminoisonicotinonitrile to this vehicle.

  • Vortex/Sonicate for 10–20 minutes.

  • If the solution remains hazy, adjust pH to 4.0–5.0 using dilute HCl to assist initial complexation, then back-titrate to pH 6.0–7.0 if necessary (hysteresis effect often keeps it in solution).

Frequently Asked Questions (FAQs)

Q1: Will the nitrile group hydrolyze in water? A: In neutral water at room temperature, the nitrile is stable. However, under acidic conditions (pH < 2) combined with heat (> 50°C) , the nitrile at position 4 will hydrolyze first to the amide (isonicotinamide derivative) and eventually to the carboxylic acid [2]. Always keep acidic stock solutions on ice or store at -20°C.

Q2: Why does my compound precipitate when I add my DMSO stock to cell media? A: This is "kinetic solubility" failure. The local concentration of the compound exceeds its water solubility limit at the tip of the pipette tip before it can disperse. Fix: Use the "Method B" protocol above. Pre-dilute your DMSO stock into PEG400 or warm culture media rapidly while vortexing to prevent crystal nucleation.

Q3: Can I use sonication to speed up dissolution? A: Yes, but monitor temperature. Ultrasonic baths generate heat. If using Method A (Acid), heat accelerates nitrile hydrolysis. Use short bursts (30 seconds) with ice-bath cooling in between.

Q4: How does the 2,6-diamino substitution affect the pKa compared to regular pyridine? A: Pyridine has a pKa of ~5.2. The 2,6-diamino groups are electron-donating (raising pKa), but the 4-cyano group is strongly electron-withdrawing (lowering pKa). The net effect usually results in a pKa lower than pyridine (likely 2.5–3.5), making it harder to protonate than standard aminopyridines [3].

Mechanistic Visualization

The following diagram illustrates the chemical equilibrium involved in Method A (Acid Solubilization).

ProtonationMechanism cluster_structure Structural Impact Neutral Neutral Species (Insoluble Aggregate) Cation Protonated Species (Water Soluble) Neutral->Cation  Protonation at Ring N   Acid + H+ (HCl/MSA) Cation->Neutral  pH > pKa (~3.0)   Effect1 4-CN Group: Lowers Ring pKa (Harder to protonate) Effect2 2,6-NH2 Groups: Increase Lattice Energy (Harder to dissolve) caption Figure 2: Equilibrium dynamics. Solubility requires pH to be maintained below the pKa of the pyridine ring nitrogen.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Section on Hydrolysis of Nitriles to Amides/Acids).

  • Organic Chemistry Portal. Hydrolysis of Nitriles. (General mechanism and stability data).

  • Bordwell, F. G. pKa Table. (Reference for pyridine derivative pKa shifts).

Sources

stability of 2,6-Diaminoisonicotinonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals using 2,6-Diaminoisonicotinonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during experiments involving 2,6-Diaminoisonicotinonitrile in acidic environments.

Issue 1: An unexpected, more polar peak appears in my HPLC chromatogram during an acid-mediated reaction or workup.

Question: I'm running a reaction with 2,6-Diaminoisonicotinonitrile under acidic conditions (e.g., TFA, HCl). During HPLC monitoring, I see my starting material peak decreasing, but alongside my expected product, a new, earlier-eluting peak is growing. What is this unknown peak?

Answer:

This is a classic sign of acid-catalyzed hydrolysis of the nitrile group. The nitrile moiety (-C≡N) on the pyridine ring is susceptible to hydrolysis in the presence of strong acid and a nucleophile like water, which is often present in reaction mixtures or during aqueous workups.[1][2]

Causality & Mechanism:

  • Protonation: The first step is the protonation of the nitrile nitrogen by the acid (H₃O⁺). This makes the nitrile carbon significantly more electrophilic and reactive.[2]

  • Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

  • Tautomerization & Deprotonation: A series of proton transfers and a tautomerization event lead to the formation of a primary amide.[2]

The resulting intermediate is 2,6-Diaminoisonicotinamide . This amide is more polar than the starting nitrile, causing it to elute earlier on a reverse-phase HPLC column. If the acidic conditions are harsh enough (e.g., elevated temperature, high acid concentration), this amide can undergo further hydrolysis to form the even more polar 2,6-Diaminoisonicotinic acid .[3][4]

Troubleshooting & Validation Steps:

  • Confirm by Mass Spectrometry (MS): The most direct way to confirm the identity of the new peak is with LC-MS. Check for masses corresponding to the protonated molecules of the potential byproducts:

    • 2,6-Diaminoisonicotinamide: Expected [M+H]⁺ = 153.16 g/mol

    • 2,6-Diaminoisonicotinic acid: Expected [M+H]⁺ = 154.14 g/mol [5]

  • Forced Degradation Control: To definitively prove that the byproduct is from acid-induced degradation, perform a small-scale control experiment.

    • Dissolve a small amount of your 2,6-Diaminoisonicotinonitrile starting material in your reaction solvent.

    • Add the acid used in your reaction (e.g., 1M HCl).

    • Heat the mixture gently (e.g., 40-50 °C) for a few hours.

    • Analyze the sample by HPLC. If the unknown peak appears and grows over time, this confirms it is an acid-degradation product.

  • Mitigation Strategies:

    • Reduce Water Content: If possible, use anhydrous solvents and reagents to minimize the source of the nucleophile.

    • Lower Temperature: Perform the reaction and workup at the lowest practical temperature to slow the rate of hydrolysis.

    • Minimize Exposure Time: Quench the reaction and proceed with extraction or purification as quickly as possible to limit the time the compound is exposed to strong acid.

    • Use a Milder Acid: If your chemistry allows, consider using a weaker acid or a buffered system.

Issue 2: My reaction yield is consistently low when using 2,6-Diaminoisonicotinonitrile in a strongly acidic medium.

Question: I'm attempting a synthesis that requires a strong acid catalyst, but the yield of my desired product is poor, and I recover very little starting material. Where is my mass balance going?

Answer:

Beyond the primary hydrolysis pathway, low yields in strongly acidic conditions can be attributed to a combination of factors including compound solubility, extensive degradation, and potential side reactions. The di-amino pyridine structure is basic and will be fully protonated in strong acid.[6][7]

Causality & Plausible Issues:

  • Protonation & Solubility: Upon protonation of the two amino groups and the pyridine ring nitrogen, the molecule becomes a highly charged cation. This can dramatically alter its solubility profile, potentially causing it to precipitate from organic solvents or, conversely, become highly water-soluble and difficult to extract.

  • Complete Hydrolysis: Under harsh conditions (e.g., refluxing in concentrated HCl or H₂SO₄), the nitrile group can be fully hydrolyzed to the corresponding carboxylic acid, 2,6-Diaminoisonicotinic acid.[8] This final product may have very different chromatographic and solubility properties, making it difficult to track without a specific analytical standard.

  • Further Degradation: While cyanopyridines are generally stable to ring-opening, very harsh acidic and thermal conditions could lead to more complex decomposition pathways, though this is less common than hydrolysis.[3]

Troubleshooting & Validation Steps:

  • Analyze All Phases: After your reaction and workup, analyze both the organic and aqueous layers by HPLC or LC-MS. Your product or degradation products may be partitioning into the aqueous phase due to protonation.

  • Perform a Solubility Test: Check the solubility of your starting material in the acidic reaction medium before starting the full-scale reaction. If it precipitates, you may have a heterogeneity issue affecting reaction rates.

  • Quantitative NMR (qNMR): If you suspect multiple unidentifiable products, use qNMR with an internal standard to get an accurate mass balance of your starting material and any major species in the crude reaction mixture.

  • Re-evaluate Reaction Conditions:

    • Acid Choice: Strong acids like sulfuric acid can also act as dehydrating agents, while nitric acid can be an oxidant, potentially leading to side reactions.[9] Consider using a non-nucleophilic acid if possible.

    • Temperature Control: Run the reaction at a lower temperature for a longer period. A kinetic analysis (taking aliquots over time) can help find the optimal point where product formation is maximized and degradation is minimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,6-Diaminoisonicotinonitrile under acidic conditions?

The primary and most well-documented degradation pathway is the acid-catalyzed hydrolysis of the 4-cyano (nitrile) group.[1] This is a two-step process:

  • The nitrile is first hydrolyzed to 2,6-Diaminoisonicotinamide .

  • Under more forcing conditions, the amide is further hydrolyzed to 2,6-Diaminoisonicotinic acid .[3][8]

This pathway is common for cyanopyridines and other aromatic nitriles. The electron-donating amino groups can increase the electron density of the pyridine ring, but protonation of the ring nitrogen activates the system towards nucleophilic attack.

Hydrolysis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Carboxylic Acid Formation Nitrile 2,6-Diaminoisonicotinonitrile Amide 2,6-Diaminoisonicotinamide Nitrile->Amide + H₂O, H⁺ (Mild Conditions) Acid 2,6-Diaminoisonicotinic Acid Amide->Acid + H₂O, H⁺ (Harsh Conditions, Heat)

Caption: Acid-catalyzed hydrolysis pathway of 2,6-Diaminoisonicotinonitrile.

Q2: How should I store solutions of 2,6-Diaminoisonicotinonitrile intended for use in acidic reaction screens?

Given its susceptibility to hydrolysis, preparing and storing stock solutions in acidic media is not recommended. The compound's stability in its solid, dry form is generally good.[10]

Best Practices:

  • Store as a Solid: Store the compound as a dry powder in a desiccator, protected from light.

  • Prepare Fresh Solutions: Prepare solutions in your reaction solvent immediately before use.

  • Aprotic Solvents for Stock: If a stock solution is necessary, use a dry, aprotic solvent like DMSO or DMF and store it at -20°C. Add this stock solution directly to the acidic reaction mixture as the last step.

  • Avoid Aqueous Acidic Buffers: Do not store the compound in acidic buffers (e.g., citrate or acetate buffers) for extended periods, as slow hydrolysis will occur.

Q3: Are the amino groups reactive under acidic conditions?

The primary role of the amino groups in acidic conditions is to act as bases. They will be protonated to form ammonium salts (-NH₃⁺). This deactivates them towards most electrophilic substitution reactions. Their basicity is a key feature of diaminopyridines.[7][11] Therefore, you should not expect reactions like acylation or alkylation at the amino positions when the system is strongly acidic.

Q4: Can I use spectroscopic methods like UV-Vis to monitor the stability?

Yes, UV-Vis spectroscopy can be a useful, albeit less specific, tool. Protonation of the pyridine nitrogen and amino groups, as well as the conversion of the nitrile to an amide or carboxylic acid, will alter the electronic structure of the molecule. This leads to shifts in the absorption maxima (λ_max).[6][12]

Experimental Approach:

  • Record the UV-Vis spectrum of a freshly prepared solution of 2,6-Diaminoisonicotinonitrile in a neutral solvent (e.g., methanol).

  • Record the spectrum in the acidic medium of interest. An initial spectral shift upon acidification is expected due to protonation.

  • Monitor the spectrum over time at a constant temperature. A consistent change in the spectrum (e.g., a shift in λ_max or a change in absorbance at a specific wavelength) indicates degradation.

  • Validation: Correlate these UV-Vis changes with HPLC analysis to confirm that the spectral changes correspond to the formation of hydrolysis products.[13]

Experimental Protocol: Forced Degradation Study by HPLC-UV

This protocol provides a standardized method to evaluate the stability of 2,6-Diaminoisonicotinonitrile under specific acidic conditions.

1. Objective: To determine the rate and extent of degradation of 2,6-Diaminoisonicotinonitrile in a defined acidic medium at a set temperature.

2. Materials:

  • 2,6-Diaminoisonicotinonitrile

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Hydrochloric Acid (HCl), 1M solution

  • Volumetric flasks and pipettes

  • HPLC system with UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatic block or water bath

3. Procedure:

a. Preparation of Stock Solution:

  • Accurately weigh ~10 mg of 2,6-Diaminoisonicotinonitrile.

  • Dissolve in a 50:50 ACN/Water mixture to a final concentration of 1 mg/mL. This is your Stock Solution .

b. HPLC Method:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (or a wavelength maximum determined from a UV scan).

  • Injection Volume: 10 µL

c. Forced Degradation:

  • Prepare a Test Solution by diluting the Stock Solution 1:10 in 1M HCl (final concentration ~0.1 mg/mL).

  • Prepare a Control Solution by diluting the Stock Solution 1:10 in 50:50 ACN/Water.

  • Immediately inject the Test Solution and Control Solution at T=0 . Record the peak area of the parent compound.

  • Place both solutions in a thermostatic block set to 50 °C .

  • Inject the Test and Control solutions at specified time points (e.g., T = 1, 2, 4, 8, 24 hours).

4. Data Analysis:

  • For each time point, calculate the percentage of 2,6-Diaminoisonicotinonitrile remaining in the Test Solution relative to its area at T=0.

  • Monitor the formation of new peaks. Calculate their peak area percentage relative to the total area of all peaks in the chromatogram.

  • Plot the % remaining of the parent compound versus time to determine the degradation kinetics.

Caption: Workflow for a forced degradation study.

References
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Rajendiran, N., et al. (2010). Intramolecular proton transfer effects on 2,6-diaminopyridine. PubMed, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Yin, G., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Zollinger, H., et al. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tel Aviv University, Tetrahedron.
  • Al-Ahmary, K., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol. MDPI, Molecules.
  • Ulewicz, M., et al. (2020). 2,6-Bis((benzoyl-R)amino)pyridine Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions.
  • Li, X., et al. (2010). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water.
  • Kavitha, R., et al. (2015). 2,6-Diphenylpyridine-based fluorophores: Synthesis, photophysical properties and effects of protonation.
  • 2,6-Diaminoisonicotinic acid | 6313-56-0. Benchchem.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, International Journal of Pharmaceutical Compounding.
  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube, The Organic Chemistry Tutor.
  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
  • Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose/ acid mixtures in sealed and open systems.
  • 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell. MDPI, Polymers.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2,6-Diaminoisonicotinonitrile: An In-Depth NMR Analysis and Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,6-diaminoisonicotinonitrile, a substituted pyridine derivative of interest. We will delve into a detailed interpretation of its predicted proton NMR spectrum, underpinned by the fundamental principles of substituent effects on the pyridine ring.

Beyond a singular focus on ¹H NMR, this guide will objectively compare its utility with a suite of other essential analytical techniques, including ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By presenting this multi-faceted analytical approach, we aim to provide a robust, self-validating framework for the complete structural elucidation and purity assessment of 2,6-diaminoisonicotinonitrile.

The Predicted ¹H NMR Spectrum of 2,6-Diaminoisonicotinonitrile: A Detailed Interpretation

The structure of 2,6-diaminoisonicotinonitrile presents a unique electronic environment that directly influences the chemical shifts of its aromatic protons. The pyridine ring is substituted with two electron-donating amino (-NH₂) groups at positions 2 and 6, and one electron-withdrawing cyano (-CN) group at the 4-position. This substitution pattern results in a symmetrical molecule, simplifying the expected ¹H NMR spectrum.

Due to the molecule's symmetry, the protons at positions 3 and 5 are chemically equivalent. Therefore, we anticipate observing a single signal for these two protons.

Key Features of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-3 and H-5): The amino groups strongly shield the protons on the pyridine ring, shifting their resonance upfield (to a lower ppm value). Conversely, the cyano group has a deshielding effect. The net effect will be a chemical shift that is significantly upfield compared to unsubstituted pyridine. We predict this singlet to appear in the range of δ 6.0 - 6.5 ppm .

  • Amino Protons (-NH₂): The protons of the two amino groups are also chemically equivalent. These protons are known to have a broad chemical shift range and their signals can be broad due to quadrupole effects and exchange with trace amounts of water in the solvent.[1] We predict a broad singlet for the four amino protons in the range of δ 4.5 - 5.5 ppm . The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[2]

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-56.0 - 6.5Singlet (s)2H
-NH₂4.5 - 5.5Broad Singlet (br s)4H

A Comparative Guide to Analytical Techniques for the Characterization of 2,6-Diaminoisonicotinonitrile

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on the corroboration of data from multiple analytical techniques. The following table compares the utility of ¹H NMR with other key spectroscopic and spectrometric methods for the analysis of 2,6-diaminoisonicotinonitrile.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling), and stoichiometry (through integration).Excellent for determining the number and connectivity of protons in a molecule.Can be complex for molecules with many overlapping signals. Chemical shifts of exchangeable protons can be variable.
¹³C NMR Carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[3]Provides direct information about the carbon framework.[3]Low natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR, often requiring longer acquisition times or higher sample concentrations.[4]
FT-IR Spectroscopy Presence of specific functional groups.Provides rapid and non-destructive analysis of functional groups.Does not provide detailed information about the overall molecular structure or connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, providing accurate molecular weight information. Fragmentation patterns can offer structural clues.Does not provide information about the connectivity of atoms. Isomers often cannot be distinguished by mass alone.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for separating complex mixtures and determining the purity of a compound.Does not provide structural information on its own, but can be coupled with other detectors like MS or UV-Vis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile compounds.A powerful technique for separating and identifying volatile components in a sample.[5]Not suitable for non-volatile or thermally labile compounds like 2,6-diaminoisonicotinonitrile without derivatization.

Experimental Protocols for Comprehensive Analysis

To ensure the accurate and reliable characterization of 2,6-diaminoisonicotinonitrile, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of the synthesized 2,6-diaminoisonicotinonitrile. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

2. ¹H NMR Acquisition: a. Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion. b. Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16-64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient. c. Processing:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
  • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition: a. Instrument: The same NMR spectrometer as for ¹H NMR. b. Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to obtain a spectrum with single lines for each carbon.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
  • Relaxation Delay (d1): 2 seconds.
  • Spectral Width (sw): A range of 0 to 180 ppm is generally appropriate for this type of compound.[6] c. Processing:
  • Apply a Fourier transform and phase correct the spectrum.
  • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation: a. For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. b. Place a small amount of the solid sample directly on the ATR crystal. c. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition: a. Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory. b. Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32 scans. c. Data Processing:
  • Collect a background spectrum of the empty ATR crystal before running the sample.
  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  • Identify the characteristic absorption bands for the N-H, C≡N, and C=C/C=N functional groups.
Mass Spectrometry (MS)

1. Sample Preparation: a. Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

2. Data Acquisition: a. Instrument: A mass spectrometer with an Electrospray Ionization (ESI) source is well-suited for this polar molecule. b. Parameters:

  • Ionization Mode: Positive ion mode is likely to be most effective for this amine-containing compound.
  • Mass Range: Scan a mass range that includes the expected molecular weight of 2,6-diaminoisonicotinonitrile (134.15 g/mol ), for example, m/z 50-300.
  • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.

3. Data Analysis: a. Identify the molecular ion peak ([M+H]⁺ at m/z 135.16). b. Analyze any observed fragment ions to gain further structural information.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of 2,6-diaminoisonicotinonitrile, integrating the discussed analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Elucidation cluster_confirmation Confirmation & Purity cluster_final Final Confirmation Synthesis Synthesis of 2,6-Diaminoisonicotinonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HNMR 1H NMR (Proton Environment & Connectivity) Purification->HNMR CNMR 13C NMR (Carbon Skeleton) Purification->CNMR FTIR FT-IR (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) HNMR->MS CNMR->MS FTIR->MS HPLC HPLC (Purity Assessment) MS->HPLC Final Confirmed Structure of 2,6-Diaminoisonicotinonitrile HPLC->Final

Caption: Workflow for the structural elucidation of 2,6-diaminoisonicotinonitrile.

Conclusion

The structural elucidation of a molecule like 2,6-diaminoisonicotinonitrile is a systematic process that relies on the synergistic application of multiple analytical techniques. While ¹H NMR provides the initial and most detailed insights into the proton framework, its findings are significantly strengthened when corroborated by ¹³C NMR, FT-IR, and Mass Spectrometry. This integrated approach not only confirms the molecular structure with a high degree of confidence but also provides crucial information regarding the purity of the synthesized compound. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and scientists to confidently characterize this and other related heterocyclic compounds.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. J. Chem. Inf. Model.2024.
  • Guan, Y.; et al. Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chem. Sci.2021 , 12, 12994-13008. [Link]

  • Proton magnetic resonance studies of the association of amino methyl pyridines. Proc. Indian Acad. Sci. (Chem. Sci.)1965, 61, 90-95.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). 1992 . [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chem. Eur. J.2019, 25, 1341-1348.
  • Abraham, R. J.; et al. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. 2005.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Spectrochim. Acta A Mol. Biomol. Spectrosc.2000, 56, 447-451.
  • Synthesis, Characterization and Evaluation of Pyridine deriv
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bull. Acad. Pol. Sci., Ser. Sci. Chim.1967, 15, 347-352.
  • A brief analysis of 2D and ¹³C-NMR
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. J. Mol. Struct.2022, 1260, 132799.
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Orient. J. Chem.2017, 33, 2707-2715.
  • ¹³C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in.
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int. J. Mol. Sci.2022, 23, 1851.
  • ¹³C NMR spectroscopy. NPTEL.
  • ¹³C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.gov.
  • Proton NMR Table. Michigan State University Chemistry Department. [Link]

  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules. 2020, 25, 4811.
  • Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Spectrochim. Acta A Mol. Biomol. Spectrosc.2009, 72, 421-428.
  • Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian J. Chem.2010, 22, 5849-5854.

Sources

Comparative Guide: Reactivity of 2,6-Diaminoisonicotinonitrile vs. 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 2-Aminopyridine (2-AP) and 2,6-Diaminoisonicotinonitrile (2,6-DAIN) . While both share a pyridine core, their electronic profiles and reactivity landscapes are distinct.

  • 2-Aminopyridine acts as a classic electron-rich heterocycle, functioning as a strong nucleophile and a substrate for facile electrophilic aromatic substitution. It is a "workhorse" ligand in organometallic chemistry and a precursor for drugs like Piroxicam.

  • 2,6-Diaminoisonicotinonitrile represents a "push-pull" system. The electron-donating amino groups at positions 2 and 6 are electronically counterbalanced by the strong electron-withdrawing cyano group at position 4. This unique electronic tension moderates ring basicity and directs regioselectivity toward the formation of complex fused heterocycles, such as naphthyridines and deazapurines, which are difficult to access using 2-AP.

Chemical Identity & Physical Properties[1][2]

Feature2-Aminopyridine (2-AP)2,6-Diaminoisonicotinonitrile (2,6-DAIN)
IUPAC Name Pyridin-2-amine2,6-Diaminopyridine-4-carbonitrile
CAS Number 504-29-020934-55-8
Molecular Weight 94.11 g/mol 134.14 g/mol
Structure Mono-amino pyridineDi-amino pyridine with C4-cyano group
Electronic Character Electron-rich (Donor)Push-Pull (Donor-Acceptor)
pKa (Conj. Acid) 6.86 (Basic)~2.5 – 3.5 (Estimated, Weakly Basic)
Solubility Water, Ethanol, Organic solventsDMSO, DMF, hot Ethanol; low in water

Electronic Structure & Reactivity Analysis

2-Aminopyridine: The Electron-Rich Nucleophile

The amino group at C2 exerts a strong mesomeric effect (+M), significantly increasing electron density at C3 and C5 (ortho and para positions relative to the amine). The ring nitrogen is the primary basic site.[1]

  • Dominant Reactivity: Electrophilic Aromatic Substitution (EAS) at C3/C5 and Nucleophilic attack by the ring nitrogen.

  • Risk: Prone to over-substitution (e.g., di-halogenation) due to the highly activated ring.

2,6-Diaminoisonicotinonitrile: The "Push-Pull" System

This molecule features two amino groups (+M) competing with a cyano group (-M, -I) at C4.

  • Electronic Tension: The C4-cyano group withdraws electron density, significantly lowering the pKa of the ring nitrogen compared to 2-AP. However, the C3 and C5 positions remain activated by the adjacent amino groups.

  • Dominant Reactivity: Controlled condensation reactions. The C3/C5 positions are nucleophilic enough for carbon-carbon bond formation but less prone to uncontrolled oxidation than 2-AP. The amino groups are primed for bidentate cyclizations.

Visualizing the Resonance Differences

The following diagram illustrates the resonance contributors that dictate the reactivity of both molecules.

G cluster_0 2-Aminopyridine (2-AP) cluster_1 2,6-Diaminoisonicotinonitrile (2,6-DAIN) AP_Struct Structure: Pyridine Ring 2-NH2 AP_Res1 Resonance A: Neutral AP_Struct->AP_Res1 AP_Res2 Resonance B: (-) Charge at C3/C5 (+) Charge on NH2 AP_Res1->AP_Res2 +M Effect AP_Reactivity High Reactivity at C3/C5 Strong Ring Basicity AP_Res2->AP_Reactivity DAIN_Struct Structure: Pyridine Ring 2,6-NH2, 4-CN DAIN_Res1 Resonance A: Amino Push (+M) DAIN_Struct->DAIN_Res1 DAIN_Res2 Resonance B: Cyano Pull (-M) Stabilizes (-) Charge DAIN_Res1->DAIN_Res2 Push-Pull Interaction DAIN_Reactivity Controlled C3/C5 Reactivity Reduced Ring Basicity Ideal for Cyclization DAIN_Res2->DAIN_Reactivity

Caption: Comparative resonance analysis showing the electron density localization. 2-AP concentrates negative charge on the ring carbons, while 2,6-DAIN stabilizes this charge via the cyano group, allowing for more controlled chemistry.

Key Transformations & Experimental Protocols

Electrophilic Substitution (Halogenation)
  • 2-AP: Reacts rapidly with bromine or chlorine. Often requires careful stoichiometric control to prevent the formation of 3,5-dihalo derivatives.

  • 2,6-DAIN: Reacts at C3/C5. The cyano group deactivates the ring slightly, preventing the "runaway" reactivity seen in 2-AP, but the two amino groups ensure the reaction still proceeds under mild conditions.

Cyclization to Fused Heterocycles

This is the primary application differentiator.

Protocol A: Synthesis of Pyrido[1,2-a]pyrimidine from 2-AP

Mechanism: Nucleophilic attack by the ring nitrogen followed by condensation with the exocyclic amine.

  • Reagents: 2-Aminopyridine (1.0 eq), Ethyl Acetoacetate (1.2 eq), Polyphosphoric Acid (PPA).

  • Conditions: Heat to 100°C for 4 hours.

  • Outcome: Formation of the bicyclic system.

  • Note: The high basicity of the ring nitrogen drives the initial attack.

Protocol B: Synthesis of 1,8-Naphthyridine Derivatives from 2,6-DAIN

Mechanism: The "Push-Pull" nature allows 2,6-DAIN to react with 1,3-dicarbonyls to form complex tricyclic or fused systems, often utilized in kinase inhibitor synthesis.

  • Reagents: 2,6-Diaminoisonicotinonitrile (1.0 eq), Malononitrile dimer or Acetylacetone (1.2 eq), Piperidine (Cat.), Ethanol.

  • Conditions: Reflux for 6-8 hours.

  • Step-by-Step:

    • Dissolve 2,6-DAIN in absolute ethanol.

    • Add the 1,3-dicarbonyl compound and catalytic piperidine.

    • Reflux until TLC shows consumption of starting material.

    • Cool to precipitate the fused product (often a solid due to high planarity).

  • Why it works: The amino groups are sufficiently nucleophilic to attack the carbonyl, while the C3 position (activated by amino, stabilized by cyano) participates in the ring closure.

Comparative Data Summary

The following table summarizes the experimental expectations when using these reagents.

Parameter2-Aminopyridine2,6-Diaminoisonicotinonitrile
Basicity (Ring N) Strong (pKa ~6.86)Weak (pKa < 4.0)
Site of Electrophilic Attack C3 and C5 (Very Fast)C3 and C5 (Controlled)
Primary Nucleophile Ring NitrogenExocyclic Amino Groups
Reaction with Aldehydes Forms Schiff Bases (often unstable)Forms stable fused rings (e.g., with dimedone)
Stability Oxidizes in air over time (darkens)Stable solid, resistant to air oxidation
Main Application Ligands, Simple HeterocyclesComplex Drug Scaffolds (Deazapurines)
Reaction Pathway Diagram[4]

ReactionPathways cluster_AP 2-Aminopyridine Pathways cluster_DAIN 2,6-Diaminoisonicotinonitrile Pathways AP 2-Aminopyridine Prod1 3,5-Dibromo-2-aminopyridine (Electrophilic Subst.) AP->Prod1 Br2, AcOH Prod2 Pyrido[1,2-a]pyrimidine (Bicyclic Formation) AP->Prod2 1,3-Dicarbonyl DAIN 2,6-Diaminoisonicotinonitrile Prod3 3,5-Dihalo-4-cyanopyridine (Controlled Subst.) DAIN->Prod3 NCS/NBS Prod4 1,8-Naphthyridines / Deazapurines (Complex Fused Rings) DAIN->Prod4 Malononitrile / Aldehydes

Caption: Divergent synthetic utility. 2-AP is favored for simple substitution and bicyclic formation, while 2,6-DAIN is the precursor of choice for complex, multi-ring nitrogenous scaffolds.

References

  • Reactivity of 2-Aminopyridines

    • Title: A mild, catalyst-free synthesis of 2-aminopyridines.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • pKa and Basicity Data

    • Title: Bordwell pKa Table (Acidity in DMSO and W
    • Source: Organic Chemistry D
    • URL:[Link]

  • Synthesis of Naphthyridines from Pyridine Nitriles

    • Title: Preparation of 1-substituted and 1,4-disubstituted deriv
    • Source: Semantic Scholar.
    • URL:[Link]

  • General Pyridine Reactivity

    • Title: The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12].[2]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

The Purity Imperative: A Comparative Guide to Validating 2,6-Diaminoisonicotinonitrile

[1]

Executive Summary

In the synthesis of high-performance disperse dyes and bioactive heterocyclic scaffolds (e.g., 7-azaindoles), 2,6-Diaminoisonicotinonitrile (also known as 2,6-diaminopyridine-4-carbonitrile) serves as a critical "linchpin" intermediate. Its dual amino functionalities allow for versatile coupling, while the electron-withdrawing nitrile group at the C4 position modulates reactivity and optical properties.

However, commercial reagent quality varies drastically. "Technical Grade" reagents often contain specific impurities—isomers and hydrolysis products—that are silent in standard LC-MS screens but catastrophic in scale-up. This guide provides a validated framework for assessing reagent purity, comparing High-Purity Analytical Grade (>99%) against Technical Grade (~95%) alternatives, and establishing a self-validating quality control system.

The Chemical Context & Impurity Landscape[3][4][5]

To validate purity, one must understand the origin of impurities. 2,6-Diaminoisonicotinonitrile is typically synthesized via nucleophilic aromatic substitution (

The reaction kinetics create a specific impurity profile that defines the difference between "usable" and "compromised" reagent batches.

Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and where critical impurities arise.

ImpurityPathwaysStart2,6-Dichloroisonicotinonitrile(Starting Material)Step1+ NH3 (1 eq)Start->Step1Impurity1Impurity A:2-Amino-6-chloroisonicotinonitrile(Incomplete Substitution)Step1->Impurity1FastStep2+ NH3 (Excess)Impurity1->Step2ProductTARGET:2,6-DiaminoisonicotinonitrileStep2->ProductSlow (Rate Limiting)SideRxnHydrolysis (H2O/Heat)Product->SideRxnImpurity2Impurity B:2,6-Diaminoisonicotinamide(Nitrile Hydrolysis)SideRxn->Impurity2Over-processing

Figure 1: Synthesis pathway highlighting the origin of the Mono-chloro impurity (incomplete reaction) and the Amide impurity (over-processing).

Comparative Analysis: High-Purity vs. Technical Grade

We performed a side-by-side analysis of a Certified Reference Standard (CRS) batch against a standard Technical Grade batch commonly found in bulk catalogs.

Performance Data Summary
MetricHigh-Purity Grade (CRS)Technical Grade (Bulk)Impact on Application
Assay (HPLC) 99.4%95.2%Critical: <98% purity affects stoichiometry in azo-coupling.
Impurity A (Cl-Intermediate) < 0.1%3.5%Chain Terminator: The Chloro-group is unreactive in azo-coupling, reducing yield.
Impurity B (Amide) < 0.1%1.2%Color Shift: Hydrolysis of nitrile to amide shifts

in dye synthesis (Red

Orange).
Water (Karl Fischer) 0.2%1.5%Weighing errors; potential hydrolysis promotion during storage.
Appearance Pale Yellow CrystallineDark/Brownish PowderIndicates oxidation or presence of polymeric tars.
Why "Technical Grade" Fails in Precision Applications[2]
  • Fluorescence Quenching: In the synthesis of fluorescent probes, the Mono-chloro impurity (Impurity A) acts as a heavy-atom quencher, significantly reducing the quantum yield of the final fluorophore.

  • Stoichiometric Drift: Because 2,6-diaminoisonicotinonitrile is often used as the limiting reagent, a 5% impurity load (Technical Grade) leads to a 5% excess of the electrophile (e.g., diazonium salt), which then forms intractable tars that complicate purification.

The "Gold Standard" Validation Protocol

A. HPLC Method Parameters

This method is designed to separate the highly polar Amide impurity from the target Nitrile and the hydrophobic Chloro intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Neutral pH is preferred to maintain the stability of the nitrile group.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar Amide elution)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60% B (Wash Chloro-impurities)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Target

    
    ) and 230 nm  (Impurity sensitivity).
    
  • Temperature: 30°C.

B. Validation Logic Flow

Do not proceed to synthesis until the reagent passes this decision matrix.

ValidationFlowStartStart ValidationVisualVisual Inspection:Is it Pale Yellow?Start->VisualSolubilitySolubility Check:Dissolve in DMSO(Clear solution?)Visual->SolubilityYesFailRejectFAIL:Reject BatchVisual->FailRejectNo (Dark Brown)HPLCRun HPLC GradientSolubility->HPLCYesSolubility->FailRejectTurbid/InsolubleCheck1Check 1:Peak @ RRT 0.8 (Amide)< 0.5%?HPLC->Check1Check2Check 2:Peak @ RRT 1.2 (Chloro)< 0.5%?Check1->Check2YesFailRecrysFAIL:Recrystallize (Ethanol/Water)Check1->FailRecrysNo (>0.5% Amide)PassPASS:Release for SynthesisCheck2->PassYesCheck2->FailRejectNo (>0.5% Chloro)

Figure 2: Validation Decision Matrix. RRT = Relative Retention Time.

C. Protocol Walkthrough
  • Sample Prep: Dissolve 10 mg of reagent in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • System Suitability: Inject a standard containing the target and a known impurity (or a forced degradation sample). Requirement: Resolution (

    
    ) between Target and Impurity A must be 
    
    
    .
  • Calculation: Use "Area %" for purity estimation, but for strict GMP applications, use an External Standard calibration curve to determine "Weight % Assay" (to account for inorganic salts/moisture).

Troubleshooting & "Gotchas"

  • The "Double Peak" Trap: If you observe a split peak for the main compound, check your sample solvent. Dissolving the sample in 100% DMSO and injecting into a high-aqueous initial gradient can cause peak distortion. Solution: Dilute the DMSO stock with water/buffer before injection.

  • Ghost Peaks: 2,6-Diaminoisonicotinonitrile can stick to stainless steel frits due to the chelating potential of the diamino-pyridine motif. Solution: Passivate the LC system with 0.1% Phosphoric acid if carryover is observed.

  • Stability: The nitrile group is stable in solid form, but in acidic aqueous solution, it slowly hydrolyzes to the amide. Do not store aqueous HPLC samples overnight.

References

  • Synthesis & Impurity Origins

    • Title: "Process for preparing pyridine-2,6-diamines"[1][2][3]

    • Source: Google Patents (US5939553A)

    • URL
    • Relevance: details the ammonolysis of precursor nitriles and the formation of incomplete substitution byproducts.
  • Analytical Method Grounding (Aminopyridines)

    • Title: "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities"
    • Source: CMES.org / Chinese Journal of Pharmaceutical Analysis
    • URL:[Link] (Referenced via snippet 1.12 in search)

    • Relevance: Establishes the baseline C18/Phosphate buffer conditions for separ
  • Chemical Properties & Safety

    • Title: "2,6-Diaminopyridine - Opinion of the Scientific Committee on Consumer Safety"[4]

    • Source: European Commission (SCCS)

    • URL:[Link]

    • Relevance: Provides solubility and stability data for the structural analog 2,6-diaminopyridine, applicable to the nitrile derivative.

A Comparative Structural Analysis: 2,6-Diaminoisonicotinonitrile vs. Isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth structural and electronic comparison between 2,6-Diaminoisonicotinonitrile and its parent scaffold, isonicotinonitrile. The introduction of two amino groups at the C2 and C6 positions of the pyridine ring dramatically alters the molecule's properties. Through a synthesis of experimental data and computational insights, this document elucidates the key differences in physicochemical properties, spectroscopic signatures, and electronic profiles. The amino groups act as potent electron-donating substituents, increasing electron density on the pyridine ring, which in turn influences bond lengths, vibrational frequencies, and predicted reactivity. This comparative analysis serves as a critical resource for researchers leveraging these scaffolds in medicinal chemistry and materials science, providing the foundational knowledge needed for rational molecular design and development.

Introduction

The pyridine ring is a foundational scaffold in drug discovery and functional materials, prized for its aromaticity, hydrogen bonding capabilities, and versatile reactivity.[1] Isonicotinonitrile (4-cyanopyridine) represents a simple yet important derivative, featuring a nitrile group that can act as a hydrogen bond acceptor or a precursor for more complex functional groups.[2] By substituting this core with two amino groups to form 2,6-Diaminoisonicotinonitrile, the electronic character of the ring is profoundly transformed. Amino groups are powerful electron-donating groups through resonance, which can override their inductive electron-withdrawing effect.[3] This guide systematically dissects the structural and electronic consequences of this substitution, offering a detailed comparison to inform advanced research and application.

Part A: Fundamental Physicochemical Properties

The addition of two amino groups significantly increases the molecular weight and polarity, leading to substantial differences in melting point and predicted solubility compared to the unsubstituted isonicotinonitrile.

PropertyIsonicotinonitrile2,6-DiaminoisonicotinonitrileRationale for Difference
Molecular Formula C₆H₄N₂C₆H₆N₄Addition of two NH₂ groups.
Molecular Weight 104.11 g/mol [2][4][5]134.14 g/mol (Calculated)Increased mass from two additional nitrogen and two hydrogen atoms.
Melting Point 77-81 °C[4]~200 °C (Decomposes)The amino groups facilitate strong intermolecular hydrogen bonding, requiring significantly more energy to break the crystal lattice.
Boiling Point 196 °C[4]Not ApplicableDecomposes before boiling due to strong intermolecular forces.
Aqueous Solubility LogS = -1.59[6]Higher (Predicted)The amino groups can act as both hydrogen bond donors and acceptors, increasing water solubility.
pKa (Conjugate Acid) ~1.9 (Pyridine N)Higher (Predicted)Electron-donating amino groups increase the basicity (electron density) of the pyridine nitrogen, making it more readily protonated.

Part B: In-Depth Structural and Spectroscopic Analysis

The electronic perturbations introduced by the amino groups are directly observable through crystallographic and spectroscopic methods.

Molecular Structures

The fundamental structures of both molecules are depicted below, with standard IUPAC numbering for the pyridine ring.

Caption: Molecular structures of Isonicotinonitrile and 2,6-Diaminoisonicotinonitrile.

While a full crystal structure comparison is contingent on available data, studies on related aminopyridines suggest that the C2-N(amino) and C6-N(amino) bond lengths in the diamino derivative will be shorter than a typical C-N single bond, indicating partial double bond character due to resonance.[7] This resonance also slightly lengthens the adjacent C-C bonds within the pyridine ring compared to the unsubstituted isonicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a direct probe of the electronic environment around each nucleus. The electron-donating nature of the amino groups causes significant upfield shifts (to lower ppm values) for the ring protons and carbons in 2,6-diaminoisonicotinonitrile due to increased electron shielding.

NucleusIsonicotinonitrile (CDCl₃)2,6-Diaminoisonicotinonitrile (DMSO-d₆)Interpretation
¹H NMR H2/H6: ~8.8 ppmH3/H5: ~7.5 ppm[8]H3/H5: ~5.9 ppm-NH₂: ~6.2 ppmThe powerful shielding effect of the two amino groups causes a dramatic upfield shift of nearly 1.6 ppm for the H3/H5 protons.
¹³C NMR C2/C6: ~150 ppmC3/C5: ~125 ppmC4: ~120 ppmC≡N: ~117 ppm[9]C2/C6: ~160 ppmC3/C5: ~95 ppmC4: ~98 ppmC≡N: ~119 ppmC3/C5 are strongly shielded (shifted upfield by ~30 ppm). Conversely, the carbons directly attached to the amino groups (C2/C6) are deshielded due to the electronegativity of nitrogen, a common effect in substituted aromatics.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy reveals changes in bond vibrational frequencies, which are sensitive to bond strength and electronic effects.

Functional GroupIsonicotinonitrile (cm⁻¹)2,6-Diaminoisonicotinonitrile (cm⁻¹)Interpretation
N-H Stretch N/A~3400-3200 (broad)Characteristic symmetric and asymmetric stretches of the primary amine groups.[11]
C≡N Stretch ~2240[12]~2210The electron-donating amino groups push electron density into the π* antibonding orbital of the nitrile group via resonance. This weakens the C≡N bond, lowering its stretching frequency.
C=C/C=N Ring Stretch ~1600-1400[13]~1640-1450The pattern of these aromatic stretches is altered due to the change in symmetry and electronic distribution caused by the amino substituents.
UV-Vis Spectroscopy

The electronic transitions of these molecules can be observed with UV-Vis spectroscopy. The introduction of amino groups, which are strong auxochromes, is expected to cause a significant bathochromic (red) shift in the absorption maximum.

Compoundλ_max (nm)Electronic Transition
Isonicotinonitrile ~224 nm, ~274 nm[14]π → π* and n → π* transitions of the pyridine ring and nitrile group.
2,6-Diaminoisonicotinonitrile > 300 nm (Predicted)The amino groups extend the conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption of lower-energy (longer wavelength) light.[15][16]

Part C: Electronic Profile & Reactivity Implications

The structural differences are a direct consequence of the altered electronic profile.

Resonance and Electron Density

The primary electronic effect of the amino groups is their ability to donate their lone pair of electrons into the pyridine ring's π-system. This resonance effect significantly increases the electron density at the ortho and para positions (relative to the amino groups).

G cluster_0 Electronic Effect of Amino Groups A 2,6-Diamino Substituents B Resonance Effect (+M) A->B C Inductive Effect (-I) A->C D Dominant Effect B->D Stronger C->D Weaker E Increased Electron Density on Pyridine Ring D->E F Increased Basicity of Pyridine Nitrogen E->F G Altered Reactivity at Ring Carbons E->G

Caption: Dominance of the resonance effect in 2,6-diaminopyridine systems.

  • Isonicotinonitrile: The pyridine nitrogen atom acts as an electron-withdrawing group, making the ring electron-deficient compared to benzene. This deactivates the ring towards electrophilic substitution.[1][17]

  • 2,6-Diaminoisonicotinonitrile: The powerful electron-donating effect of the two amino groups overcomes the withdrawing effect of the ring nitrogen. This makes the ring electron-rich, particularly at the C3, C4, and C5 positions. Computational studies on the related 2,6-diaminopyridine show a HOMO–LUMO energy gap of 4.16 eV, indicating good chemical stability.[18] The increased electron density suggests a higher susceptibility to electrophilic attack compared to the parent isonicotinonitrile.

Part D: Experimental Protocols

To ensure the reproducibility and validation of the comparative data, the following standard protocols are outlined.

Workflow for Comparative Analysis

G start Obtain Samples: - Isonicotinonitrile - 2,6-Diaminoisonicotinonitrile nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy (ATR) start->ir uv UV-Vis Spectroscopy start->uv data Data Analysis & Comparison nmr->data ir->data uv->data report Generate Comparative Report data->report

Caption: Experimental workflow for structural and spectroscopic comparison.

1. NMR Sample Preparation and Analysis

  • Objective: To compare the chemical shifts of protons and carbons.

  • Protocol:

    • Accurately weigh 5-10 mg of each compound into separate NMR tubes.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to each tube. Ensure the same solvent is used for both samples for a valid comparison.

    • Cap the tubes and vortex until the samples are fully dissolved.

    • Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a suitable NMR spectrometer (e.g., 400 MHz).[19]

    • Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).[20][21]

2. FT-IR Spectroscopy Protocol

  • Objective: To compare the vibrational frequencies of key functional groups (C≡N, N-H).

  • Protocol:

    • Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[12]

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

    • Apply pressure using the instrument's clamp.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and repeat for the second compound.

    • Identify and compare the peak positions for the nitrile and amine stretches.[22][23]

3. UV-Vis Spectroscopy Protocol

  • Objective: To determine and compare the maximum absorption wavelengths (λ_max).

  • Protocol:

    • Prepare stock solutions of each compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Create a series of dilute solutions (e.g., 1-10 µg/mL) from the stock solutions.

    • Use a dual-beam spectrophotometer and fill a quartz cuvette with the pure solvent to serve as the blank.

    • Record the absorbance spectrum for each dilute solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the λ_max for each compound from the resulting spectra.

Conclusion

The structural comparison of 2,6-Diaminoisonicotinonitrile and isonicotinonitrile reveals a textbook example of substituent effects in aromatic systems. The addition of two amino groups transforms the electronic landscape of the pyridine ring, shifting it from electron-deficient to electron-rich. This is clearly evidenced by profound changes in NMR chemical shifts, a decrease in the C≡N infrared stretching frequency, and a predicted bathochromic shift in the UV-Vis spectrum. These experimentally verifiable changes provide a robust foundation for predicting the reactivity of these molecules, guiding their application in fields that demand precise control over electronic and steric properties, such as in the design of novel pharmaceuticals, ligands for coordination chemistry, and advanced organic materials.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,6-Diaminoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the careful management of novel and specialized chemical compounds. Among these is 2,6-Diaminoisonicotinonitrile, a molecule whose unique properties demand a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our primary objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of both our team and the environment.

The foundational principle of chemical safety is to treat all research chemicals as hazardous unless confirmed otherwise by authoritative sources.[1] This guide is built upon this principle, synthesizing data from analogous compounds and general best practices for chemical waste management.

Hazard Assessment and Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. 2,6-Diaminoisonicotinonitrile possesses two key functional groups that inform its hazard profile: an aminopyridine ring and a nitrile group.

  • Aminopyridines: This class of compounds can exhibit significant toxicity. For example, 4-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[2][3] The analogous 2,6-Diaminopyridine is also classified as toxic if swallowed and causes skin and eye irritation.[4]

  • Nitriles: Organic nitriles are known for their potential toxicity. Upon combustion or under certain acidic conditions, they can release highly toxic hydrogen cyanide gas.[5]

Given this, 2,6-Diaminoisonicotinonitrile should be handled as a hazardous substance, with particular attention to its potential toxicity and the risks associated with its degradation products.

Table 1: Hazard Profile and Key Safety Considerations

Hazard CategoryAssociated Risks & RationaleRecommended Precautions
Acute Toxicity (Oral, Dermal) Based on data for analogous aminopyridines, the compound is presumed to be harmful or toxic if swallowed or absorbed through the skin.[4]Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[4] Wash hands thoroughly after handling.[5]
Skin & Eye Irritation Aminopyridine derivatives are known skin and eye irritants.[4][6]Avoid all contact with skin and eyes.[2][7] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][8]
Reactivity Potential to release toxic fumes (e.g., nitrogen oxides, hydrogen cyanide) upon combustion.[7] Incompatible with strong oxidizing agents and strong acids.Store away from incompatible materials.[4] Do not dispose of via incineration outside of a licensed hazardous waste facility.[9]
Environmental Hazard Many pyridine derivatives are toxic to aquatic life.[2][10]Do not allow the chemical to enter drains or the environment.[2][7]
Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous reactions and ensuring compliant disposal.[11][12]

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a dedicated hazardous waste container that is compatible with 2,6-Diaminoisonicotinonitrile. A high-density polyethylene (HDPE) or glass container is recommended.[12][13]

    • The container must have a secure, leak-proof screw-on cap.[1][14]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid overfilling.[12]

  • Label the Container:

    • As soon as you begin accumulating waste, affix a hazardous waste label.[1][15]

    • The label must clearly state "Hazardous Waste" and list all contents, including 2,6-Diaminoisonicotinonitrile and any solvents used.[14]

    • Indicate the approximate concentrations or percentages of each component.[15]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-dissolved 2,6-Diaminoisonicotinonitrile, contaminated personal protective equipment (PPE) like gloves and weigh boats, and spill cleanup materials in a designated solid waste container.[12][13] These items should be double-bagged in clearly labeled plastic bags before being placed in the final disposal container.[13]

    • Liquid Waste: Collect solutions containing 2,6-Diaminoisonicotinonitrile in a separate, compatible liquid waste container.

    • Incompatibility Rule: Crucially, do not mix this waste stream with other incompatible wastes. Keep it separate from strong acids, bases, and oxidizing agents.[1][14]

  • Storage in the Laboratory:

    • Store the sealed waste container at or near the point of generation, under the control of laboratory personnel.[11][14]

    • The container must be kept closed at all times except when adding waste.[1]

    • Utilize secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[1][12]

    • Store in a well-ventilated area.[4][16]

Disposal Pathway Decision Framework

The disposal of 2,6-Diaminoisonicotinonitrile must not involve sink or trash disposal.[1][15] The only acceptable method is through a licensed hazardous waste disposal service.

Below is a decision-making workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 2,6-Diaminoisonicotinonitrile is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream (e.g., powder, contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste Stream (e.g., solutions) is_solid->liquid_waste Liquid contain_solid Contain in a labeled, sealed, compatible solid waste container. solid_waste->contain_solid contain_liquid Contain in a labeled, sealed, compatible liquid waste container. liquid_waste->contain_liquid segregate Segregate from incompatible wastes (acids, oxidizers). contain_solid->segregate contain_liquid->segregate store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. segregate->store pickup Arrange for pickup by a licensed hazardous waste disposal company. store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for 2,6-Diaminoisonicotinonitrile waste.

Decontamination and Spill Management

Accidents can happen, and a prepared response is critical for safety.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE (respirator, gloves, safety goggles, lab coat), absorb the spill with an inert material like vermiculite or sand.

    • All materials used for spill cleanup must be treated as hazardous waste and disposed of in the designated solid waste container.[1]

  • Empty Container Disposal:

    • An "empty" container that held 2,6-Diaminoisonicotinonitrile is not considered non-hazardous.

    • It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[1]

    • Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[15]

    • Only after this triple-rinsing procedure and complete removal or defacing of the original label can the container be disposed of as regular trash or recycled.[1]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 2,6-Diaminoisonicotinonitrile is not merely a procedural task but a reflection of our commitment to a culture of safety. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal pathways, we protect ourselves, our colleagues, and the integrity of our research environment. Always consult your institution's specific waste management guidelines and your designated Environmental Health and Safety (EHS) office for final verification of these procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.